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Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Boiling Point Dynamics of 2-Bromopropyl Acetate: A Technical Whitepaper

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the realm of organic synthesis and drug development, bifunctional halohydrin es...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the realm of organic synthesis and drug development, bifunctional halohydrin esters serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 2-Bromopropyl acetate (CAS 592-19-8)[1] is a prime example, offering both an electrophilic secondary bromide and a protected hydroxyl group. However, a frequent point of failure in laboratory scale-ups is the mismanagement of its thermodynamic stability and boiling point dynamics.

As a Senior Application Scientist, I have observed that treating secondary bromides as thermally robust during purification inevitably leads to compromised yields. This whitepaper deconstructs the physicochemical causality behind the boiling point of 2-bromopropyl acetate, explores the regioselective thermodynamics of its synthesis, and provides field-proven, self-validating protocols to ensure structural integrity during processing.

Physicochemical Profiling & Boiling Point Causality

To understand the boiling point of 2-bromopropyl acetate, we must first analyze its synthetic precursor, 2[2]. The precursor exhibits a boiling point of 144.8 °C at atmospheric pressure (760 mmHg)[2]. This relatively high boiling point is driven by strong intermolecular hydrogen bonding facilitated by the free hydroxyl group.

When this hydroxyl group is acylated to form 2-bromopropyl acetate, the hydrogen-bond donor capacity is entirely eliminated. In isolation, losing hydrogen bonding would drastically lower the boiling point. However, this is counterbalanced by two factors:

  • Mass Increase: The molecular weight increases from 138.99 g/mol to 181.03 g/mol [1].

  • Dipole-Dipole Interactions: The introduction of the highly polar ester carbonyl group introduces new dipole-dipole forces.

The Causality: The net effect of replacing a hydrogen bond with increased mass and a strong dipole results in an estimated atmospheric boiling point of ~160–165 °C . However, exposing 2-bromopropyl acetate to temperatures exceeding 100 °C triggers rapid thermal degradation. Therefore, atmospheric distillation is fundamentally flawed. To safely purify the compound, vacuum distillation at ~60–65 °C under reduced pressure is the mandatory protocol, mirroring established parameters for structurally analogous compounds like 2-bromopropyl propionate[3].

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Target and Precursor

Parameter2-Bromopropan-1-ol (Precursor)2-Bromopropyl Acetate (Target)
CAS Number 598-18-5592-19-8
Molecular Weight 138.99 g/mol 181.03 g/mol
Dominant Intermolecular Forces Hydrogen Bonding, Dipole-DipoleDipole-Dipole, London Dispersion
Atmospheric Boiling Point 144.8 °C (760 mmHg)~160–165 °C (Estimated)
Vacuum Boiling Point ~45–50 °C~60–65 °C (Reduced Pressure)
Thermal Stability Risk ModerateHigh (Prone to Dehydrohalogenation)

Thermodynamic Stability and Regioselective Isomerization

The thermodynamic stability of 2-bromopropyl acetate is best illustrated through its synthesis via the ring-opening of propylene oxide with acetyl bromide. According to seminal literature in the 4[4], this reaction yields a highly skewed regiomeric mixture: 95% 2-bromopropyl acetate and only 5% 1-bromo-2-propyl acetate [4].

Mechanistic Rationale: Under electrophilic activation, the epoxide oxygen is coordinated, weakening the adjacent C–O bonds. The transition state develops a partial positive charge (an SN​1 -like character). The secondary carbon (C2) stabilizes this carbocationic character significantly better than the primary carbon (C1) due to hyperconjugation from the adjacent methyl group. Consequently, nucleophilic attack by the bromide ion occurs preferentially at the electronically stabilized C2 position, despite it being more sterically hindered[4].

While the secondary bromide is thermodynamically favored during synthesis, this same hyperconjugative stabilization makes the secondary carbon highly susceptible to E1/E2 elimination pathways under thermal stress. Heat provides the activation energy required to break the C–Br bond, leading to the elimination of hydrogen bromide (HBr) and the formation of allyl acetate. This degradation is autocatalytic; the liberated HBr lowers the pH, accelerating further ester hydrolysis.

Regioselectivity PO Propylene Oxide + Acetyl Bromide TS_SN1 SN1-like Transition State (Partial (+) on C2) PO->TS_SN1 Electrophilic Activation TS_SN2 SN2-like Transition State (Steric approach to C1) PO->TS_SN2 Direct Nucleophilic Attack Prod_Major 2-Bromopropyl Acetate (95% Major Isomer) TS_SN1->Prod_Major Thermodynamically Favored Prod_Minor 1-Bromo-2-propyl Acetate (5% Minor Isomer) TS_SN2->Prod_Minor Kinetically Driven

Diagram 1: Regioselective pathways in the synthesis of 2-bromopropyl acetate.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to purify and test 2-bromopropyl acetate without triggering its thermal degradation pathways.

Protocol 1: High-Vacuum Fractional Distillation

Objective: Purify crude 2-bromopropyl acetate while strictly avoiding thermal dehydrohalogenation.

  • Apparatus Setup: Assemble a short-path distillation apparatus utilizing a vacuum-jacketed Vigreux column.

    • Causality: The Vigreux column provides sufficient theoretical plates for separation while minimizing pressure drop, ensuring the pot temperature remains as low as possible.

  • Vacuum Application: Apply a high vacuum (e.g., 5–10 mmHg) to the system before applying any heat.

    • Causality: Lowering the system pressure first ensures the compound never experiences atmospheric boiling temperatures (>160 °C), thereby circumventing the activation energy required for thermal degradation[3].

  • Controlled Heating: Gently heat the oil bath. Target a vapor temperature of 60–65 °C.

    • Causality: This specific temperature window provides optimal vapor pressure for efficient distillation without risking HBr elimination.

  • Analytical Validation: Analyze the main fraction via 1H -NMR. The presence of a multiplet at ~4.2 ppm (protons adjacent to the ester) and a sextet at ~4.1 ppm (proton adjacent to the bromide) confirms structural integrity. The absence of vinylic protons (5.0–6.0 ppm) validates that no elimination occurred.

Protocol 2: Thermal Forced Degradation Assay

Objective: Quantify the thermodynamic stability limit of the purified compound.

  • Sample Preparation: Dissolve 50 mg of purified 2-bromopropyl acetate in 1 mL of deuterated toluene (toluene- d8​ ) within a sealed, pressure-rated NMR tube.

  • Thermal Stress Application: Submerge the tube in an oil bath pre-heated to 120 °C for exactly 4 hours.

  • In-Situ Monitoring: Acquire 1H -NMR spectra at 1-hour intervals.

  • Data Interpretation: Monitor the disappearance of the secondary proton signal and the emergence of alkene signals. Calculate the degradation rate constant ( k ) to establish precise, data-backed storage guidelines (typically requiring storage at 2–8 °C under an inert atmosphere).

ThermalStability Crude Crude 2-Bromopropyl Acetate VacDist Vacuum Distillation (~60-65 °C) Crude->VacDist Reduced Pressure AtmDist Atmospheric Distillation (>160 °C) Crude->AtmDist Heat Stress Pure Pure Product (Intact Structure) VacDist->Pure Preserves Stability Degrad Thermal Degradation (Dehydrohalogenation) AtmDist->Degrad HBr Elimination

Diagram 2: Impact of distillation parameters on the thermal stability workflow.

References

  • Source: nih.
  • Source: guidechem.
  • Title: The Journal of Organic Chemistry 1975 Volume 40 No.
  • Source: benchchem.

Sources

Foundational

Structural Elucidation of 2-Bromopropyl Acetate: A Comprehensive Guide to EI-MS Fragmentation Mechanics

Executive Summary In the landscape of synthetic organic chemistry and drug development, 2-bromopropyl acetate (systematically known as 1-acetoxy-2-bromopropane, C5​H9​BrO2​ ) serves as a critical bifunctional intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, 2-bromopropyl acetate (systematically known as 1-acetoxy-2-bromopropane, C5​H9​BrO2​ ) serves as a critical bifunctional intermediate. Its dual reactivity—featuring both a nucleofugic bromide and an electrophilic ester carbonyl—makes it indispensable for cross-coupling reactions and the synthesis of complex active pharmaceutical ingredients (APIs).

For analytical scientists, confirming the structural integrity of this intermediate is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Impact (EI) ionization is the gold standard for this purpose. This whitepaper provides an in-depth mechanistic analysis of the EI-MS fragmentation patterns of 2-bromopropyl acetate, establishing a self-validating framework for its analytical characterization.

Principles of 70 eV EI-MS for Halogenated Esters

Electron Impact Mass Spectrometry (EI-MS) is a "hard" ionization technique. When 2-bromopropyl acetate is introduced into the high-vacuum ionization chamber, it is bombarded by a high-energy electron beam standardized at 70 eV. Because the ionization potential of most organic molecules lies between 9 and 10 eV, the 70 eV beam imparts a massive excess of internal energy to the molecule[1].

This energy surplus causes the ejection of an electron—typically from the highest occupied molecular orbital (HOMO), which in this molecule is either the lone pair on the carbonyl oxygen or the lone pair on the bromine atom[1]. The resulting radical cation ( M+∙ ) is highly unstable and rapidly dissipates energy by breaking specific covalent bonds, yielding a reproducible cascade of daughter ions.

Crucially, bromine possesses two stable isotopes, 79Br and 81Br , which exist in nature in a nearly 1:1 ratio (50.69% and 49.31%, respectively). This creates a highly diagnostic M and M+2 isotopic doublet in the mass spectrum for any fragment retaining the halogen atom[2].

Mechanistic Fragmentation Pathways (The Core Logic)

The fragmentation of 2-bromopropyl acetate is governed by the thermodynamic stability of the resulting carbocations and the elimination of stable neutral molecules.

The Molecular Ion ( M+∙ ): m/z 180 / 182

The molecular ion of 2-bromopropyl acetate appears as a weak doublet at m/z 180 and 182. Its low relative abundance is a direct consequence of the rapid fragmentation kinetics inherent to aliphatic esters and alkyl bromides under 70 eV conditions. The presence of the 1:1 doublet immediately confirms the presence of a single bromine atom[2].

α -Cleavage and the Base Peak: m/z 43

The most intense peak in the spectrum (the base peak) occurs at m/z 43. This ion is generated via α -cleavage of the bond between the carbonyl carbon and the adjacent oxygen atom. Causality: The resulting fragment is the acylium ion ( CH3​C≡O+ ). This cleavage is overwhelmingly favored because the positive charge on the acylium ion is highly stabilized by resonance delocalization from the oxygen lone pair[3]. The neutral radical lost in this process is the bromopropoxy radical ( C3​H6​BrO∙ ).

Loss of the Acetate Radical: m/z 121 / 123

Cleavage of the C−O bond on the alkyl side results in the expulsion of an acetate radical ( CH3​COO∙ , 59 Da). The remaining fragment is the bromopropyl cation ( C3​H6​Br+ ), which appears as a doublet at m/z 121 and 123. Because this fragment retains the bromine atom, the characteristic 1:1 isotopic ratio is preserved.

Loss of the Bromine Radical: m/z 101

Alternatively, the molecular ion can expel a bromine radical ( Br∙ , 79 or 81 Da). This homolytic cleavage yields the acetoxypropyl cation ( C5​H9​O2+​ ) at m/z 101. Diagnostic check: Because the bromine atom has been lost, the m/z 101 peak presents as a singlet, lacking the M+2 isotopic signature.

Elimination of Acetic Acid: m/z 120 / 122

Esters frequently undergo rearrangement processes, such as the McLafferty rearrangement or simple 1,2-eliminations, to expel stable neutral molecules[4]. In 2-bromopropyl acetate, the elimination of neutral acetic acid ( CH3​COOH , 60 Da) yields a bromoalkene radical cation ( C3​H5​Br+∙ ) at m/z 120 and 122.

Quantitative Data Summary

The following table summarizes the key diagnostic ions required to confirm the structure of 2-bromopropyl acetate.

m/z ValueRelative AbundanceFragment FormulaMechanistic OriginDiagnostic Feature
180 / 182 < 5% [C5​H9​BrO2​]+∙ Molecular Ion ( M+∙ )1:1 Isotopic doublet confirms 1 Br atom
121 / 123 15 - 25% [C3​H6​Br]+ Loss of Acetate radical (-59 Da)Doublet; confirms bromopropyl chain
120 / 122 10 - 20% [C3​H5​Br]+∙ Elimination of Acetic Acid (-60 Da)Doublet; characteristic ester elimination
101 20 - 30% [C5​H9​O2​]+ Loss of Bromine radical (-79/81 Da)Singlet; confirms loss of halogen
43 100% (Base Peak) [CH3​CO]+ α -CleavageSinglet; resonance-stabilized acylium ion

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity data acquisition, the following step-by-step methodology incorporates internal system suitability checks, making the protocol self-validating.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 2-bromopropyl acetate and dissolve it in 1.0 mL of anhydrous dichloromethane (DCM) to create a 1 mg/mL stock solution.

  • Add 10 µL of a 1 mg/mL decane solution to serve as an internal standard. Self-Validation: The decane peak ensures that retention time shifts can be normalized and confirms that the GC column is not overloaded.

Step 2: Instrument Tuning (Critical Step)

  • Prior to sample injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA)[5].

  • Self-Validation: Verify that the relative abundances of the PFTBA tuning masses (m/z 69, 219, and 502) meet the manufacturer's specifications. If m/z 502 is less than 2% of m/z 69, clean the ion source before proceeding, as high-mass sensitivity is compromised.

Step 3: Gas Chromatography Separation

  • Equip the GC with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Inject 1.0 µL of the sample using a split ratio of 1:50. Causality: The split injection prevents detector saturation and peak tailing, ensuring sharp, Gaussian peak shapes necessary for accurate mass assignment.

  • Temperature Program: Hold at 50 °C for 2 min, ramp at 15 °C/min to 250 °C, and hold for 5 min.

Step 4: EI-MS Detection

  • Set the transfer line temperature to 250 °C and the EI source temperature to 230 °C.

  • Ensure the electron energy is locked at 70 eV.

  • Acquire mass spectra in full scan mode across a mass range of m/z 35 to 300.

Visualizations

Fragmentation M Molecular Ion (M+•) m/z 180 / 182 Acyl Acylium Ion [CH3CO]+ m/z 43 (Base Peak) M->Acyl α-Cleavage (Loss of C3H6BrO•) LossBr [M - Br•]+ m/z 101 M->LossBr Loss of Br• (-79 / -81 Da) LossAc [M - CH3COO•]+ m/z 121 / 123 M->LossAc Loss of Acetate (-59 Da) LossAcOH [M - CH3COOH]+• m/z 120 / 122 M->LossAcOH Elimination (-60 Da)

EI-MS Fragmentation Pathways of 2-Bromopropyl Acetate (m/z 180/182).

GCMS_Workflow Prep 1. Sample Prep Dilution in DCM Tune 2. MS Tuning PFTBA Calibration Prep->Tune Inject 3. GC Injection Split Mode (1:50) Tune->Inject Ionize 4. EI Ionization 70 eV Electron Beam Inject->Ionize Detect 5. Mass Analysis Quadrupole / TOF Ionize->Detect

Standard GC-MS experimental workflow for bromoalkyl ester analysis.

References

  • Benchchem. Acetic acid, mixt. with hydrobromic acid | 37348-16-6.
  • Chemistry Steps. McLafferty Rearrangement.
  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Whitman College. GCMS Section 6.14.
  • Roskilde University. Fragmentation mechanisms in electron impact mass spectrometry.

Sources

Exploratory

A Guide to Understanding Molecular Weight and Exact Mass: A Case Study of 2-Bromopropyl Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction In the precise world of chemical research and pharmaceutical development, a thorough understanding of a molecule's mass is fundamental. However...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, a thorough understanding of a molecule's mass is fundamental. However, the terms "molecular weight" and "exact mass" are often used interchangeably, despite representing distinct and critical concepts. This guide will delve into the nuances of these two measurements, using 2-bromopropyl acetate (C₅H₉BrO₂) as a practical example. We will explore the theoretical basis for each, provide step-by-step calculations, and illustrate how these values are indispensable in modern analytical chemistry.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

The core of the distinction lies in the existence of isotopes—variants of a chemical element with the same number of protons but different numbers of neutrons.[1] This variation in neutron count leads to different atomic masses for the same element.[1]

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule.[2] The weighting is based on the natural abundance of these isotopes. This value is what is typically used in stoichiometric calculations for bulk materials.

  • Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant or specific isotope of each element.[3][4] This value is crucial in high-resolution mass spectrometry, where individual ions are resolved, allowing for the determination of elemental composition.

Calculating the Molecular Properties of 2-Bromopropyl Acetate

The chemical formula for 2-bromopropyl acetate is C₅H₉BrO₂.[3] This formula is the foundation for calculating both its molecular weight and exact mass.

Molecular Weight Calculation

To calculate the molecular weight, we use the standard atomic weights of the constituent elements, which are themselves weighted averages of their natural isotopes.

The standard atomic weights are approximately:

  • Carbon (C): 12.011 amu[5][6]

  • Hydrogen (H): 1.008 amu[7][8]

  • Bromine (Br): 79.904 amu[9]

  • Oxygen (O): 15.999 amu[10]

The calculation is as follows:

(5 * 12.011) + (9 * 1.008) + (1 * 79.904) + (2 * 15.999) = 181.03 g/mol [3]

This value represents the average mass of a mole of 2-bromopropyl acetate molecules.

Exact Mass Calculation

For exact mass, we use the mass of the most stable or abundant isotope for each element:

  • ¹²C: 12.000000 amu[11]

  • ¹H: 1.007825 amu[7][12]

  • ¹⁶O: 15.994915 amu[13]

  • ⁷⁹Br: 78.918338 amu[14]

The calculation using these monoisotopic masses is:

(5 * 12.000000) + (9 * 1.007825) + (2 * 15.994915) + (1 * 78.918338) = 179.97859 Da [3]

It is important to note that bromine has another stable isotope, ⁸¹Br, with a mass of 80.916290 amu and a natural abundance of about 49.31%.[14][15] Therefore, a high-resolution mass spectrum of 2-bromopropyl acetate will show a characteristic pattern with two peaks of nearly equal intensity separated by two mass units (the "M+2" peak), corresponding to molecules containing ⁷⁹Br and ⁸¹Br.[16]

Summary of Quantitative Data

ParameterValueUnitBasis of Calculation
Chemical Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol Weighted average of natural isotopic abundances[3][17]
Exact Mass 179.97859DaMass of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br)[3][4]

Experimental Protocols: The Role in Mass Spectrometry

In a laboratory setting, these values are critical for interpreting mass spectrometry data.

Step-by-Step Methodology for Molecular Formula Confirmation:

  • Sample Preparation: A dilute solution of 2-bromopropyl acetate is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation Setup: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) is calibrated according to the manufacturer's protocol.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography.

  • Ionization: The molecules are ionized, often using electrospray ionization (ESI), to form molecular ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

  • Data Interpretation: The resulting spectrum is analyzed. The experimentally measured m/z of the monoisotopic peak is compared to the calculated exact mass. A close match (typically within a few parts per million) confirms the elemental composition of the molecule. The isotopic pattern, particularly the M and M+2 peaks for bromine, is also verified against theoretical predictions.

Visualizing the Concepts

G cluster_concepts Core Concepts cluster_calculation Calculation Basis cluster_application Primary Application MW Molecular Weight (Average Mass) Avg_Atomic Standard Atomic Weights (Weighted Average of Isotopes) MW->Avg_Atomic Calculated from EM Exact Mass (Monoisotopic Mass) Mono_Isotopic Monoisotopic Masses (Most Abundant Isotope) EM->Mono_Isotopic Calculated from Stoichiometry Stoichiometry (Bulk Properties) Avg_Atomic->Stoichiometry Used for MS High-Resolution Mass Spectrometry Mono_Isotopic->MS Used for

Caption: Relationship between Molecular Weight, Exact Mass, and their applications.

Caption: Molecular structure of 2-bromopropyl acetate (C₅H₉BrO₂).

Conclusion

A precise understanding and correct application of molecular weight and exact mass are non-negotiable in scientific research and development. While molecular weight is indispensable for macroscopic calculations, the exact mass is a powerful tool for elucidating the elemental composition and structure of individual molecules. For professionals in the field, mastering these concepts is essential for accurate data interpretation and the advancement of chemical and pharmaceutical sciences.

References

  • PubChem. 2-Bromopropyl acetate. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromopropan-2-yl acetate. National Center for Biotechnology Information. [Link]

  • Pearson. Bromine has two naturally occurring isotopes (Br-79 and Br-81). [Link]

  • Wikipedia. Isotopes of hydrogen. [Link]

  • IUPAC. Atomic Weight of Carbon. [Link]

  • IUPAC. Atomic Weight of Hydrogen. [Link]

  • ChemLin. Oxygen Isotopes - List and Properties. [Link]

  • Chemistry LibreTexts. 10.3: Isotopes of Hydrogen. [Link]

  • NIST. Atomic Weights and Isotopic Compositions for Carbon. [Link]

  • Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

  • NIST. Atomic Weights and Isotopic Compositions for Bromine. [Link]

  • NIST. Atomic Weights and Isotopic Compositions for Oxygen. [Link]

  • Wikipedia. Isotopes of bromine. [Link]

  • Wikipedia. Isotopes of carbon. [Link]

  • YouTube. Isotopes of Oxygen (and Mass Numbers). [Link]

  • NIST. Isopropyl bromoacetate. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: The Role of 2-Bromopropyl Acetate in Pharmaceutical Active Ingredient (API) Synthesis

Executive Summary In the landscape of modern drug development, bifunctional building blocks are essential for constructing complex molecular architectures. 2-Bromopropyl acetate (CAS: 592-19-8) serves as a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, bifunctional building blocks are essential for constructing complex molecular architectures. 2-Bromopropyl acetate (CAS: 592-19-8) serves as a highly versatile electrophile and chiral precursor in the synthesis of active pharmaceutical ingredients (APIs)[1]. Featuring both a secondary bromide for nucleophilic substitution and a primary acetate for downstream deprotection, it is heavily utilized in the synthesis of targeted therapeutics, including apoptosis promoters (Bcl-2 family inhibitors)[2], and in enantioselective synthesis via enzymatic kinetic resolution[3].

This application note provides a rigorous, self-validating guide to deploying 2-bromopropyl acetate in organic synthesis, detailing the mechanistic causality behind experimental conditions and establishing robust in-process controls (IPC).

Structural Causality and Regioisomer Disambiguation

In organic synthesis, nomenclature ambiguity is a silent failure mode[4]. 2-Bromopropyl acetate is frequently conflated with its regioisomer, 1-bromo-2-propyl acetate[5]. Establishing structural truth is critical: 2-bromopropyl acetate contains a secondary bromide and a primary ester .

Mechanistic Rationale for Acetate Protection: Why use the acetate-protected form instead of the free alcohol (2-bromopropan-1-ol) during alkylation? Under the basic conditions required for nucleophilic substitution (SN2), the free alkoxide of 2-bromopropan-1-ol rapidly undergoes intramolecular cyclization to form propylene oxide[5]. The acetate group acts as a critical protecting moiety, suppressing this parasitic side reaction and preserving the carbon backbone for subsequent API maturation[6].

Table 1: Physicochemical Profile of 2-Bromopropyl Acetate
PropertyValueMechanistic Implication
Molecular Formula C5H9BrO2Bifunctional linker capable of sequential functionalization.
Molecular Weight 181.03 g/mol [7]High atom economy during SN2 integration.
XLogP3 1.3[7]Favorable partitioning in organic solvents during liquid-liquid extraction.
Polar Surface Area 26.3 Ų[7]Requires polar aprotic solvents (e.g., DMF) to accelerate SN2 reactions.

Application I: Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution

Enantiomerically pure pharmaceuticals often rely on the kinetic resolution of racemic mixtures. Racemic 2-bromopropan-1-ol is a classic substrate for lipase-catalyzed enantioselective acylation to yield highly pure (R)-2-bromopropyl acetate and unreacted (S)-2-bromopropan-1-ol[3].

Kinetic_Resolution A Racemic 2-Bromopropan-1-ol B PSL-C Lipase + Vinyl Acetate A->B Enantioselective Acylation C (R)-2-Bromopropyl Acetate B->C Fast Reaction (Acylated) D (S)-2-Bromopropan-1-ol B->D Unreacted (Retained) E Chromatographic Separation C->E Non-polar D->E Polar

Fig 1: Lipase-catalyzed kinetic resolution of racemic 2-bromopropan-1-ol.

Table 2: Lipase-Catalyzed Kinetic Resolution Performance
SubstrateEnzymeAcyl Donor(R)-Acetate ee (%)(S)-Alcohol ee (%)Conversion (%)
Racemic 2-bromopropan-1-olPSL-CVinyl Acetate>99>99~50[3]
Detailed Protocol: Enantioselective Acylation

Causality & Reagent Selection: Pseudomonas cepacia Lipase (PSL-C) is selected because its catalytic pocket exhibits profound stereoselectivity, preferentially accommodating the (R)-enantiomer's secondary methyl group[3]. Vinyl acetate is chosen as the acyl donor because the leaving group (vinyl alcohol) spontaneously tautomerizes to acetaldehyde. This tautomerization renders the acylation thermodynamically irreversible, driving the reaction to exactly 50% conversion.

  • Preparation: Dissolve racemic 2-bromopropan-1-ol (1.0 eq) in anhydrous toluene (10 volumes). Rationale: Toluene provides a non-polar environment that enhances enzyme rigidity and stability.

  • Enzyme Addition: Add immobilized PSL-C (10% w/w relative to substrate).

  • Acylation: Introduce vinyl acetate (1.5 eq) dropwise at 30°C. Stir gently (200 rpm) to avoid mechanical shearing of the immobilized enzyme support.

  • Self-Validating IPC: Monitor the reaction via Gas Chromatography (GC). The reaction is complete when the substrate peak area is exactly equal to the product peak area (50% conversion).

  • Separation: Filter the mixture through Celite to recover the enzyme. Concentrate the filtrate and separate the highly non-polar (R)-2-bromopropyl acetate from the polar (S)-2-bromopropan-1-ol via silica gel chromatography (Hexane/Ethyl Acetate gradient).

  • Validation: Determine enantiomeric excess (ee) using Chiral Stationary Phase (CSP) HPLC. Target ee is >99%[3].

Application II: SN2 Alkylation in Targeted Therapeutics (Apoptosis Promoters)

In the synthesis of apoptosis promoters—specifically Bcl-2 family protein inhibitors—2-bromopropyl acetate serves as a critical linker[2]. These therapeutics target the BH3 domain to reset the apoptotic process in cancerous cells[8]. The synthesis frequently involves the O-alkylation of 8-hydroxyquinoline derivatives[2].

SN2_Alkylation N1 8-Hydroxyquinoline N2 Deprotonation (K2CO3 / DMF) N1->N2 N3 Phenoxide Anion N2->N3 Proton Abstraction N5 SN2 Transition State N3->N5 Nucleophilic Attack N4 2-Bromopropyl Acetate N4->N5 Electrophile N6 O-Alkylated Acetate N5->N6 Br- Leaving Group N7 Hydrolysis (NaOH) N6->N7 N8 API Precursor N7->N8 Deprotection

Fig 2: SN2 alkylation workflow for synthesizing apoptosis promoter precursors.

Detailed Protocol: O-Alkylation of 8-Hydroxyquinoline

Causality & Reagent Selection: Potassium carbonate (K2CO3) is chosen over stronger bases (like NaH) because it is mild enough to selectively deprotonate the phenolic hydroxyl (pKa ~9.9) without hydrolyzing the primary acetate of the electrophile. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it solvates the potassium cation but leaves the phenoxide anion unsolvated and highly nucleophilic, drastically accelerating the SN2 displacement[8].

  • Deprotonation: Charge a dry reactor with 8-hydroxyquinoline (1.0 eq) and anhydrous DMF (8 volumes). Add finely powdered anhydrous K2CO3 (2.0 eq). Stir at 60°C for 1 hour to ensure complete formation of the phenoxide anion.

  • Electrophile Addition: Cool the mixture to 40°C. Add 2-bromopropyl acetate (1.1 eq) dropwise over 30 minutes. Rationale: Controlling the addition rate prevents localized thermal spikes that could lead to ester hydrolysis.

  • Alkylation: Heat the reaction mixture to 80°C for 12 hours.

  • Self-Validating IPC: Pull an aliquot, quench with water, extract with ethyl acetate, and analyze via LC/MS. The reaction is validated when the starting material peak (m/z 146) is depleted, and the intermediate mass is confirmed[2].

  • Workup: Cool to room temperature, dilute with water (30 volumes) to precipitate the inorganic salts, and extract with Ethyl Acetate (3 x 10 volumes). Wash the organic layer with brine to remove residual DMF.

  • Deprotection (Optional): To yield the free alcohol API precursor, treat the organic layer with 1M NaOH in Methanol for 2 hours at room temperature, followed by neutralization.

References

  • [1] Stenutz.eu. 2-bromopropyl acetate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjFuSYvBBiONON1u_ZiVwelA7CA52XUomKTCy9jxhs_C5rxRij50SOA6oHDqmKuJnVhWM4l26Vs9Qemjvvc68F9vvCV27y_E4q4xaLwxAaZ-7uVAtsF98CFQO4GonmB091mGM9ATnAwfP1aqHlAhUTnLwg0WYHfrqZ_w==]

  • [7] PubChem. 2-Bromopropyl acetate | C5H9BrO2 | CID 13129282. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmKrrBrFLy63QP-_dldw5kA9Gzw0XIz-KX-jEJmA5L12kyaB3y-d4S1prGVF4e9nVIaXLkTbOhRizk4cIYJoz2rR-qsL5P79WTRpiDvvO9YLtCLHjkNj-t6rQtPCwn6P9yZFMcpKdNAU8izVF-qHgrjiXmLel8GAMWaQ==]

  • [4] Benchchem. 2-Bromopropyl Propionate | High-Purity Research Chemical. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9ZvmlpwB2yO3s4fzYi07nfZAnJ79QWrzI3PbFlHGFJDHigqSbLnqNNh3QdxzAY0iow5JqyPu1Y8-sDCMgON-ARTALPz772tSS7IEXKeCT6ksFtXoN2fpB82WQ3JAxvvModAcOLX3O7w==]

  • [5] The Journal of Organic Chemistry 1975 Volume 40 No.1. Reaction of Acetyl Bromide with Propylene Oxide. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxA3Lsb5RDXjTQX7959CxUKas0iT4-9Bpmfp8G1Ux_pQT7wSGue1tUE3gDhQhRoTXRPSsDfpq70n6Gppa-8P676ld32luOWiqAB1s5k_8W9UW5Ksn55ifFPtimoesRXgndQI1H_Oj0mDv57NlWngk4DFV8rjVfARuqZeeF5UU=]

  • [2] US Patent 2014/0005190 A1. Synthesis of 5-(4-methoxyphenyl)-2-(1-(thiazol-2-ylcarbamoyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiazole-4-carboxylic acid. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHngoXfax1Z8x87RCclUUIZCCGBZNzODVOwE9o5FArYUUOI0bknPaVd_92JDtkx9JxN8kudSR8BaiofHEEVWGJEW-6I3Xz2UjWhFm9fVV1XDNVYwqSpvKGVt4T-FOzAObpr_bORy-Dft6e-RzTrYXz2KWN5P5Ufz6w21oB_kQJqivmycCQ6ZMqGvwyEjsqcg0TSZg==]

  • [6] Benchchem. 2-Bromopropyl Propionate | High-Purity Research Chemical (Alkylating Agent). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHDCczxqNIScBzAJbY9RkPjANCsJQT9a5XAOoPtyXSwAoWROthAlzWwFTvJ_0a_0mZR_mbnp-gdxFLnADVgn-k37hJnfe48wAja3daKx5O_TfHVO3sY0lIBd7n_SzymwjCwUChB9jvIA==]

  • [3] Benchchem. 2-Bromopropan-1-ol | 598-18-5. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcQ4A1ZELAupPU-2FapAXeX3rwChd-DkIdijxztGS5uhIfVTa17MkVS9JqzOx_9D-8lHg9Thl3Z3uzqMP65reIH6Xi2mlnZp8uQuyzUlxwwkS5L3uE02SoYVnw2rCbDjMRmz9-]

  • [8] US Patent 2014/0005190 A1. Apoptosis Promoters and Bcl-2 Family Inhibitors. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFB6MzC5QYtLqmv9QpHlIeUFcg92iyRZyDfbrwRxQYgRLZxD_pB_cLshoAUxhr1tkhAV4sPu8sujwxl4TJanr76kcdZgHtCrs-vlqxAlXEidYP3cYjcZ3_CskVlHAJjTb7i5imT2Gg6F7344fiQtIOAUiz_0_BmGrwTB2gnZC2VaLpm3fGKupYXOyB1BmZGRPhkw==]

Sources

Application

Application Notes &amp; Protocols for Cross-Coupling Reactions Using 2-Bromopropyl Acetate

Introduction: The Utility and Challenges of Secondary Alkyl Halides in Synthesis The construction of carbon-carbon (C-C) and carbon-heteroatom bonds is the cornerstone of modern organic synthesis, particularly in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Utility and Challenges of Secondary Alkyl Halides in Synthesis

The construction of carbon-carbon (C-C) and carbon-heteroatom bonds is the cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Palladium- and nickel-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance.[2] While the coupling of aryl and vinyl halides (sp²-hybridized carbons) is well-established, the use of alkyl halides (sp³-hybridized carbons), especially secondary alkyl halides, presents a more significant synthetic challenge.[3][4]

2-Bromopropyl acetate is an attractive and functionalized C(sp³)-electrophile. Its secondary bromide position allows for the introduction of a chiral or prochiral three-carbon chain, and the acetate moiety provides a handle for further synthetic transformations. However, like other secondary alkyl halides, its use in cross-coupling is complicated by two primary competing pathways:

  • Slow Oxidative Addition: The insertion of the metal catalyst (e.g., Palladium(0)) into the C-Br bond is often slower for secondary halides compared to their primary or aryl counterparts.

  • Facile β-Hydride Elimination: Once the alkyl group is attached to the metal center, the presence of a hydrogen atom on the adjacent (beta) carbon can lead to rapid elimination, forming an alkene and a metal-hydride species, which terminates the desired catalytic cycle.[3][5]

Overcoming these challenges requires carefully designed catalyst systems and protocols. This guide provides detailed application notes and field-proven protocols for the successful implementation of 2-bromopropyl acetate in several key cross-coupling reactions, explaining the causality behind the choice of reagents and conditions to empower researchers in their synthetic endeavors.

Core Mechanistic Principles & Experimental Workflow

At the heart of these transformations lies a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6] The success of coupling a secondary alkyl halide like 2-bromopropyl acetate hinges on ensuring the rate of reductive elimination is significantly faster than the rate of β-hydride elimination.

Catalytic_Cycle cluster_main General Cross-Coupling Catalytic Cycle M0 Active Catalyst (e.g., LₙPd(0)) M_OA Oxidative Addition Intermediate M0->M_OA Oxidative Addition + R¹-X (2-Bromopropyl Acetate) M_TM Transmetalation Intermediate M_OA->M_TM Transmetalation + R²-M (Nucleophile) Side_Reaction β-Hydride Elimination (Undesired Pathway) M_OA->Side_Reaction Competing Reaction M_TM->M0 Reductive Elimination Product R¹-R² (Coupled Product) M_TM->Product

Caption: General catalytic cycle for cross-coupling reactions.

A successful experiment relies on a systematic and rigorous workflow, particularly the maintenance of an inert atmosphere to protect the sensitive catalyst.

Experimental_Workflow start Start setup Vessel Preparation (Dry & Inert Atmosphere) start->setup reagents Reagent Addition (Catalyst, Ligand, Base, Solvent, Substrates) setup->reagents reaction Reaction Execution (Heating & Stirring) reagents->reaction monitor Monitoring (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete quench Work-up: Quenching monitor->quench Complete extract Work-up: Extraction quench->extract purify Purification (Column Chromatography) extract->purify analyze Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Nickel-Catalyzed Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[7][8][9] For unactivated secondary alkyl halides, nickel catalysts are often superior to palladium, as they can more effectively promote the desired coupling over β-hydride elimination.[10][11] The use of a diamine ligand is crucial for achieving high efficiency at room temperature.[11]

Principle: This protocol details the coupling of 2-bromopropyl acetate with various arylboronic acids using a nickel/diamine catalyst system.

Causality Behind Experimental Choices:

  • Catalyst: A nickel(II) source like NiCl₂•glyme is used. It is reduced in situ to the active Ni(0) species. Nickel is more effective than palladium for this transformation due to its different mechanism, which can involve radical intermediates that are less prone to β-hydride elimination in certain ligand environments.[12][13]

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine is a commercially available ligand that has proven highly effective for alkyl-alkyl and alkyl-aryl Suzuki couplings.[11] Its structure facilitates the critical reductive elimination step.

  • Base: A strong base like potassium phosphate (K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the nickel center.[8]

  • Solvent: A polar aprotic solvent like dioxane or THF is used to solubilize the reaction components.[11]

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp.Time (h)Approx. Yield
Phenylboronic acid5 mol% NiCl₂•glyme / 10 mol% LigandK₃PO₄DioxaneRT12-1875-85%
4-Methoxyphenylboronic acid5 mol% NiCl₂•glyme / 10 mol% LigandK₃PO₄DioxaneRT12-1870-80%
4-(Trifluoromethyl)phenylboronic acid5 mol% NiCl₂•glyme / 10 mol% LigandK₃PO₄THFRT16-2465-75%
2-Naphthylboronic acid5 mol% NiCl₂•glyme / 10 mol% LigandK₃PO₄DioxaneRT16-2470-80%
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Apparatus Setup: In a glovebox, add NiCl₂•glyme (0.05 equiv) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.10 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon or nitrogen, add the arylboronic acid (1.5 equiv) and potassium phosphate (3.0 equiv).

  • Substrate and Solvent: Add anhydrous, degassed dioxane (to make a ~0.2 M solution based on the halide). Stir for 5 minutes, then add 2-bromopropyl acetate (1.0 equiv) via syringe.

  • Reaction Execution: Seal the Schlenk tube and stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, open the flask to air and dilute the mixture with ethyl acetate. Filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Palladium-Catalyzed Sonogashira Coupling: C(sp³)–C(sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with organic halides to form substituted alkynes, a valuable motif in drug discovery and materials science.[14][15] The coupling of secondary alkyl halides is challenging but has been achieved using specialized palladium-N-heterocyclic carbene (NHC) complexes.[14][16]

Principle: This protocol describes the coupling of 2-bromopropyl acetate with terminal alkynes using a palladium-NHC catalyst and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium-NHC complex is employed because NHC ligands are strong σ-donors and sterically bulky, which helps to stabilize the palladium center and promote reductive elimination over β-hydride elimination.[7]

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira cycle. It reacts with the terminal alkyne to form a copper acetylide, which is a more potent nucleophile for the transmetalation step to the palladium center.[2][15]

  • Base: An amine base, such as diisopropylamine (i-Pr₂NH), serves multiple roles: it acts as the solvent, neutralizes the HBr generated during the reaction, and facilitates the formation of the copper acetylide.[17]

Data Summary: Sonogashira Coupling Conditions
Coupling Partner (Alkyne)Catalyst SystemBase / SolventTemp.Time (h)Approx. Yield
Phenylacetylene2 mol% Pd-NHC / 4 mol% CuIi-Pr₂NH60 °C2460-70%
1-Octyne2 mol% Pd-NHC / 4 mol% CuIi-Pr₂NH60 °C2455-65%
(Trimethylsilyl)acetylene2 mol% Pd-NHC / 4 mol% CuIi-Pr₂NH50 °C2465-75%
3-Phenyl-1-propyne2 mol% Pd-NHC / 4 mol% CuIi-Pr₂NH60 °C2450-60%

Note: The specific Pd-NHC complex can significantly impact the reaction outcome. A common choice is [Pd(IPr)Cl₂]₂ or similar.

Detailed Experimental Protocol: Sonogashira Coupling
  • Apparatus Setup: To a dry, oven-dried Schlenk tube under an inert atmosphere, add the Pd-NHC precatalyst (0.02 equiv) and copper(I) iodide (0.04 equiv).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv) and 2-bromopropyl acetate (1.0 equiv) via syringe.

  • Solvent/Base: Add anhydrous, degassed diisopropylamine as the solvent (~0.5 M concentration).

  • Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at the specified temperature (e.g., 60 °C) with vigorous stirring.

  • Monitoring: Follow the consumption of the starting materials using GC-MS or TLC analysis.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove metal salts, washing with additional ether.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the coupled alkyne product.

Palladium-Catalyzed Negishi Coupling: C(sp³)–C(sp²) Bond Formation with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are known for their high functional group tolerance and reactivity.[18][19] This makes them excellent partners for coupling with functionalized electrophiles like 2-bromopropyl acetate. The reaction often proceeds under mild conditions with high selectivity.[5]

Principle: This protocol outlines the coupling of an arylzinc reagent (prepared in situ or pre-formed) with 2-bromopropyl acetate using a palladium catalyst with a biarylphosphine ligand.

Causality Behind Experimental Choices:

  • Nucleophile: Organozinc reagents are more reactive than organoboranes, often leading to faster reaction times.[1] They can be prepared from the corresponding aryl halide and activated zinc.

  • Catalyst: A palladium source like Pd₂(dba)₃ is used.[20]

  • Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are critical.[5][20] They form monoligated Pd(0) species that are highly active in the oxidative addition step and accelerate the final reductive elimination, thereby outcompeting β-hydride elimination.[21]

Data Summary: Negishi Coupling Conditions
Coupling Partner (Ar-ZnBr)Catalyst SystemSolventTemp.Time (h)Approx. Yield
Phenylzinc bromide2 mol% Pd₂(dba)₃ / 4 mol% XPhosTHF60 °C8-1280-90%
4-Tolylzinc bromide2 mol% Pd₂(dba)₃ / 4 mol% SPhosTHF60 °C8-1285-95%
2-Thienylzinc bromide2 mol% Pd₂(dba)₃ / 4 mol% XPhosTHF50 °C1275-85%
Detailed Experimental Protocol: Negishi Coupling
  • Organozinc Preparation (if needed): In a separate flame-dried flask under argon, prepare the arylzinc bromide by reacting the corresponding aryl bromide with activated zinc dust in THF. This solution can be used directly.[19]

  • Apparatus Setup: In a separate dry Schlenk tube under argon, add Pd₂(dba)₃ (0.02 equiv) and the biarylphosphine ligand (e.g., XPhos, 0.04 equiv).

  • Catalyst Activation: Add anhydrous, degassed THF and stir for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Reagent Addition: Add the solution of the arylzinc reagent (~1.2 equiv) to the catalyst mixture via cannula or syringe.

  • Substrate Addition: Add 2-bromopropyl acetate (1.0 equiv) to the reaction mixture.

  • Reaction Execution: Heat the mixture to the specified temperature (e.g., 60 °C) and stir until the reaction is complete.

  • Monitoring: Track the reaction's progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product using silica gel chromatography.

References

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]

  • Altenhoff, A. et al. (2006). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. Angewandte Chemie International Edition, 45(19), 3182-3185. [Link]

  • Yi, J., Lu, X., Sun, Y. Y., Xiao, B., & Liu, L. (2013). Nickel-catalyzed Sonogashira reactions of non-activated secondary alkyl bromides and iodides. Angewandte Chemie International Edition, 52(46), 12144-12148. [Link]

  • Hartwig, J. F., et al. (2002). Palladium-Catalyzed Cross-Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Journal of the American Chemical Society, 124(50), 15164-15165. [Link]

  • Yi, J., Lu, X., Sun, Y. Y., Xiao, B., & Liu, L. (2013). Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides. Angewandte Chemie (International ed. in English), 52(46), 12144-8. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • KAUST Repository. (n.d.). Unactivated Alkyl Chloride Reactivity in Excited-State Palladium Catalysis. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Frisch, A. C., & Beller, M. (2005). Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Menzel, K., & Fu, G. C. (2005). Stille Cross-Couplings of Unactivated Secondary Alkyl Halides Using Monoorganotin Reagents. Journal of the American Chemical Society, 127(1), 6-7. [Link]

  • Dreher, S. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4884-4887. [Link]

  • Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society, 126(5), 1340-1341. [Link]

  • Request PDF. (2026). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. [Link]

  • Air-stable palladium(II) precatalysts and their application in cross-coupling reactions. (n.d.). [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wang, C., et al. (2017). Palladium-Catalyzed sp2–sp3 Coupling of Chloromethylarenes with Allyltrimethoxysilane: Synthesis of Allyl Arenes. The Journal of Organic Chemistry, 82(11), 5972-5980. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [Link]

  • Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(40), 13542-13544. [Link]

  • Billingsley, K. L., & Fu, G. C. (2008). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Angewandte Chemie International Edition, 47(29), 5453-5456. [Link]

  • Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602-9603. [Link]

  • Zhou, J. (2004). Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • PubMed. (n.d.). Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reetz, M. T., & de Vries, J. G. (2004). Ligand-free Heck reactions using low Pd-loading. Chemical Communications, (14), 1559-1563. [Link]

  • Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. (2014). Dalton Transactions, 43(30), 11590-11603. [Link]

  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • University of Southampton. (n.d.). INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES GRAHAM RAYNER. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Ciaffoni, L., & Talami, S. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1188-1224. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Chem-Station. (2009). バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. [Link]

  • Güngör, D., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(4), 6705-6721. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. (n.d.). [Link]

  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. (n.d.). [Link]

  • Wang, D., et al. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. The Journal of Organic Chemistry, 78(15), 7436-7445. [Link]

  • ResearchGate. (n.d.). The cross-coupling reactions of 2 with alkenylboronic acids. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing Reaction Yield in 2-Bromopropyl Acetate Synthesis: A Technical Support Center

For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, the efficient and high-yield synthesis of key intermediates is paramount. 2-Bromopropyl acetate is a valuable b...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, the efficient and high-yield synthesis of key intermediates is paramount. 2-Bromopropyl acetate is a valuable building block, and its synthesis, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and product purity. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a robust and reproducible process.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses the most frequently encountered issues during the synthesis of 2-bromopropyl acetate. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions to optimize your reaction outcomes.

Issue 1: Low Overall Yield of 2-Bromopropyl Acetate

Question: My synthesis of 2-bromopropyl acetate is resulting in a consistently low yield. What are the primary factors contributing to this, and how can I improve it?

Root Cause Analysis: Low yields in this synthesis can often be traced back to several key factors, including incomplete reactions, the formation of side products, and mechanical losses during workup and purification. The choice of synthetic route also plays a critical role. Two common routes are:

  • Route A: Ring-opening of propylene oxide with an acetyl halide (e.g., acetyl bromide).

  • Route B: Esterification of a 2-bromopropanol isomer (e.g., 1-bromo-2-propanol or 2-bromo-1-propanol) with an acetylating agent (e.g., acetic anhydride or acetyl chloride).

Troubleshooting Workflow for Low Yield

Regioselectivity Propylene_Oxide Propylene Oxide Acidic Acidic Conditions (e.g., HBr) Propylene_Oxide->Acidic Basic Basic/Neutral Conditions (Strong Nucleophile) Propylene_Oxide->Basic Attack_More_Substituted Nucleophilic Attack at More Substituted Carbon Acidic->Attack_More_Substituted Attack_Less_Substituted Nucleophilic Attack at Less Substituted Carbon Basic->Attack_Less_Substituted Product_1_Bromo 1-Bromo-2-propyl Acetate (Undesired Isomer) Attack_More_Substituted->Product_1_Bromo Product_2_Bromo 2-Bromopropyl Acetate (Desired Isomer) Attack_Less_Substituted->Product_2_Bromo

Caption: Factors influencing the regioselectivity of propylene oxide ring-opening.

Actionable Solutions:

  • Control of Acidity: To favor the formation of the 2-bromo isomer, it is generally preferable to avoid strongly acidic conditions. The use of a Lewis acid catalyst might offer better control over regioselectivity compared to Brønsted acids like HBr. [1]* Alternative Synthetic Route: To circumvent the issue of regioselectivity in the ring-opening step, consider a two-step synthesis starting from 1-bromo-2-propanol. This precursor can be synthesized via the reduction of bromoacetone. Subsequent esterification of 1-bromo-2-propanol with acetic anhydride or acetyl chloride will exclusively yield 2-bromopropyl acetate.

  • Purification: If a mixture of isomers is obtained, they can often be separated by fractional distillation under reduced pressure, although their boiling points may be close. Alternatively, preparative chromatography can be employed for smaller scales.

Issue 3: Presence of Impurities After Purification

Question: After purification, I still observe impurities in my 2-bromopropyl acetate sample, as indicated by NMR or GC-MS analysis. What are the likely impurities and how can I remove them?

Root Cause Analysis: Impurities can arise from unreacted starting materials, side products, or decomposition during workup and purification.

Common Impurities and Their Sources

ImpurityLikely Source
Acetic AcidHydrolysis of acetyl bromide or acetic anhydride.
1-Bromo-2-propanol / 2-Bromo-1-propanolIncomplete esterification.
Propylene Glycol DiacetateReaction of the product with excess acetate.
Polymeric materialsUncontrolled polymerization of propylene oxide.
Residual SolventsIncomplete removal during evaporation.

Actionable Solutions:

  • Aqueous Wash: Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and remove acidic impurities like acetic acid and HBr. [2]This should be followed by a wash with brine to remove excess water before drying.

  • Fractional Distillation: Careful fractional distillation under reduced pressure is an effective method for removing less volatile impurities like unreacted bromopropanols and more volatile impurities like residual solvents.

  • Column Chromatography: For high-purity requirements, column chromatography on silica gel can be used to separate the desired product from closely related impurities. [3]A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

  • Proper Storage: 2-Bromopropyl acetate should be stored in a cool, dry, and dark place to prevent decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for the synthesis of 2-bromopropyl acetate?

For the synthesis via propylene oxide, freshly distilled propylene oxide and high-purity acetyl bromide are recommended. For the esterification route, 1-bromo-2-propanol and acetic anhydride or acetyl chloride are the preferred reagents.

Q2: What are the key safety precautions to consider during this synthesis?

  • Propylene Oxide: Is a highly flammable and volatile liquid and a suspected carcinogen. It should be handled in a well-ventilated fume hood.

  • Acetyl Bromide and Acetyl Chloride: Are corrosive and lachrymatory. They react violently with water. [4]Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Brominated Compounds: Many organobromine compounds are toxic and should be handled with care. [5] Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a stain such as potassium permanganate can be used to visualize the spots. For GC, the disappearance of the starting material and the appearance of the product peak can be tracked over time.

Q4: What are the expected spectroscopic data for 2-bromopropyl acetate?

III. Experimental Protocols

Protocol 1: Synthesis of 2-Bromopropyl Acetate from 1-Bromo-2-propanol

This two-step approach offers excellent control over regioselectivity.

Step 1: Synthesis of 1-Bromo-2-propanol (This is an example, and other methods exist)

This step involves hazardous materials and should be performed by trained personnel in a fume hood.

A detailed, reliable protocol for this step can be adapted from established literature procedures for the reduction of α-haloketones.

Step 2: Esterification of 1-Bromo-2-propanol

  • To a solution of 1-bromo-2-propanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromopropyl acetate.

  • Purify the crude product by fractional distillation under reduced pressure.

IV. References

  • Fisher Scientific. (2010). Safety Data Sheet: 2-Bromoethyl acetate.

  • BenchChem. (2025). Stereochemistry of (R)-(+)-Propylene Oxide Ring-Opening: An In-Depth Technical Guide.

  • Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. (n.d.).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Propanoyl bromide, 2-bromo-.

  • PubChem. (n.d.). 2-Bromopropyl acetate.

  • Safety Data Sheet. (2010).

  • Safety data sheet. (n.d.).

  • Vapourtec. (2025). Ring-Opening Polymerization of Propylene Oxide.

  • One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film. (n.d.).

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.

  • Organic Syntheses Procedure. (n.d.).

  • ChemicalBook. (n.d.). 2-Bromoethyl acetate(927-68-4) 13C NMR spectrum.

  • ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?.

  • Chegg. (2023). Solved Design a synthesis of 2 bromo -2 - methylpropyl.

  • YouTube. (2025). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem.

  • One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film. (2022).

  • Google Patents. (1989). WO1989009763A1 - Process for preparing 2-bromoethyl acetate.

  • BenchChem. (2025). Technical Support Center: Strategies for Removing 2-Bromoethanol from a Reaction Mixture.

  • ResearchGate. (n.d.). Low-Temperature Reactions of α-Bromopropanoyl Chloride with Lithium Derivative of Ethyl Acetate.

  • BenchChem. (2025). common impurities in 2-(Bromomethyl)-2-butylhexanoic acid and their removal.

  • PubMed. (2004). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate).

  • BenchChem. (2025). Side reactions and byproducts of acetyl bromide in synthesis.

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides.

  • ChemicalBook. (n.d.). 2-Bromopropionic acid(598-72-1) 1H NMR spectrum.

  • ResearchGate. (n.d.). Fig. S1. The regioselectivity in the initial ring-opening reaction of (a) propylene oxide (1b) and.

  • Google Patents. (n.d.). CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride.

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.).

  • Organic Syntheses Procedure. (n.d.).

  • Google Patents. (n.d.). CN104086403A - Acetyl bromide synthesis production process.

  • One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film. (2022).

  • Doc Brown's Chemistry. (n.d.). Interpreting the 1H NMR spectrum of 2-bromopropane.

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. (n.d.).

  • Troubleshooting Guide for Common Recombinant Protein Problems. (2025).

  • Pearson. (n.d.). When 2-bromopropane is treated with sodium ethoxide, propene is p....

  • PubMed. (1976). Synthesis of 2-bromoacetyl-SCoA.

  • eBook: Process-Related Impurities — New Approaches for a Modern Era. (2025).

  • 2-Bromopropane CH3CHBrCH3 [CAS No. 75-26-3] Reproductive toxicant: Group 1. (n.d.).

Sources

Optimization

improving enantioselectivity in reactions with 2-bromopropyl acetate

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereoelectronic challenges when resolving halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereoelectronic challenges when resolving halogenated building blocks.

2-Bromopropyl acetate is a highly valuable chiral precursor, but its structural nuances—specifically the proximity of the bulky, electron-withdrawing bromine atom to the stereocenter—make achieving high enantioselectivity challenging. This guide is engineered to move beyond rudimentary protocols, providing you with the thermodynamic causality, self-validating workflows, and troubleshooting strategies necessary to master this system.

Part 1: Mechanistic Overview & Resolution Workflow

The most robust and scalable method for isolating enantiopure (R)- or (S)-2-bromopropyl acetate is enzymatic kinetic resolution . This process relies on the differential transition-state stabilization of the enantiomers within the active site of a lipase, predominantly Candida antarctica lipase B (CALB)[1].

G Racemate Racemic 2-Bromopropyl Acetate Enzyme Lipase (CALB) Transesterification Racemate->Enzyme n-Butanol / Hexane Product1 (S)-2-Bromopropan-1-ol (Deacylated) Enzyme->Product1 Fast Enantiomer Product2 (R)-2-Bromopropyl Acetate (Unreacted) Enzyme->Product2 Slow Enantiomer Sep Chromatographic Separation Product1->Sep Product2->Sep

Caption: Workflow for lipase-catalyzed kinetic resolution of 2-bromopropyl acetate.

Part 2: Troubleshooting Guide

Q1: My kinetic resolution of 2-bromopropyl acetate is yielding an enantiomeric excess (ee) of less than 80%. How can I improve the enantioselectivity?

Analysis & Causality: Low ee in lipase-catalyzed transesterification is rarely a symptom of the enzyme's inherent stereopreference failing. Instead, it indicates that microenvironmental factors are altering the enzyme's conformational rigidity. Solvents with high polarity (low log P values) strip the essential hydration shell from the enzyme's surface. This leads to increased structural flexibility in the active site and a subsequent collapse of the enantiomeric ratio (E-value)[2].

Self-Validating Solution: Shift to a highly non-polar solvent system to lock the enzyme's conformation, and strictly control the thermodynamic water activity ( aw​ ).

Data Presentation: Impact of Solvent Choice on CALB Enantioselectivity

SolventLog PConversion (%)Enantiomeric Ratio (E)Product ee (%)
Hexane 3.548> 150> 99
Toluene 2.5498596
Tetrahydrofuran (THF) 0.49352274
Acetonitrile -0.3320845

Actionable Steps: Switch your solvent to Hexane. To prevent the enzyme from becoming overly desiccated in dry hexane, implement a salt-hydrate pair (e.g., Na2​CO3​⋅10H2​O/Na2​CO3​ ) in the reaction headspace to buffer the water activity to exactly aw​=0.43 .

Q2: I am observing spontaneous racemization and unexpected side products during the aqueous hydrolysis of 2-bromopropyl acetate. What is the mechanism of failure?

Analysis & Causality: 2-Bromopropyl acetate and its deacylated counterpart are highly sensitive to basic conditions. If the pH of your buffer exceeds 7.5 during hydrolytic resolution, the newly formed 2-bromopropan-1-ol undergoes base-catalyzed intramolecular nucleophilic substitution ( SN​2 ). The alkoxide attacks the adjacent carbon, displacing the bromide ion to form propylene oxide[3]. Because propylene oxide can undergo subsequent non-selective ring-opening, this destroys the enantiopurity of your entire system.

G Substrate 2-Bromopropan-1-ol (Intermediate) Base Excess Base / High pH Substrate->Base Deprotonation Epoxide Propylene Oxide (Side Product) Base->Epoxide Intramolecular SN2 Racemization Loss of Enantiopurity Epoxide->Racemization Ring Opening

Caption: Base-catalyzed epoxide formation leading to loss of enantiopurity.

Self-Validating Solution: Abandon aqueous hydrolysis and switch to organic transesterification (as detailed in the protocol below). If hydrolysis is strictly required, maintain strict pH-stat control. Buffer the aqueous phase to pH 6.8 - 7.0 using a 100 mM sodium phosphate buffer, and continuously titrate the liberated acetic acid with 0.1 M NaOH using an automated pH-stat to prevent localized pH spikes.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: Why is Candida antarctica Lipase B (CALB) specifically recommended over other lipases for 2-bromopropyl acetate? Expert Insight: The active site of CALB features a steep, narrow funnel—specifically the stereospecificity pocket formed by residues Thr40 and Trp104. The bromine atom of 2-bromopropyl acetate is highly polarizable and sterically demanding. CALB's pocket perfectly accommodates the smaller methyl group while forcing the bulky bromomethyl group into the larger, solvent-exposed entrance. Other lipases, like Pseudomonas cepacia lipase (PCL), have broader binding pockets that fail to adequately differentiate the steric bulk of the −CH3​ versus the −CH2​Br groups, leading to poor E-values.

FAQ 2: Can I use Dynamic Kinetic Resolution (DKR) to achieve a 100% yield of a single enantiomer? Expert Insight: Yes, but it requires a precisely tuned dual-catalyst system. You must couple the CALB-catalyzed transesterification with a transition-metal catalyst (e.g., Shvo's ruthenium catalyst) that continuously racemizes the unreacted alcohol enantiomer in situ. Crucial warning: The ruthenium catalyst requires elevated temperatures (typically 70°C), which will denature standard free CALB. You must use an immobilized, thermally stable variant of CALB (like Novozym 435) and run the reaction in strictly anhydrous toluene to prevent catalyst poisoning[4].

Part 4: Step-by-Step Methodology

To ensure a self-validating system, this protocol utilizes organic transesterification to avoid pH-induced racemization and includes a strict conversion cut-off. In kinetic resolution, stopping the reaction at exactly 45-48% conversion mathematically guarantees the highest ee for the remaining unreacted enantiomer.

Protocol: High-Enantioselectivity Transesterification of Racemic 2-Bromopropyl Acetate

  • Solvent Preparation: Dry 50 mL of analytical-grade hexane over 3Å molecular sieves for 24 hours prior to use to ensure aw​ remains low.

  • Substrate Loading: Dissolve 10 mmol (approx. 1.81 g) of racemic 2-bromopropyl acetate in the dried hexane.

  • Enzyme Addition: Add 150 mg of immobilized CALB (Novozym 435).

    • Causality: Immobilization on an acrylic resin prevents enzyme aggregation in non-polar solvents, maximizing the exposed active site surface area and stabilizing the enzyme against shear forces[1].

  • Nucleophile Addition: Add 0.6 equivalents (6 mmol) of anhydrous n-butanol.

    • Causality: Using a primary alcohol as the acyl acceptor instead of water prevents the formation of acetic acid, thereby eliminating the risk of pH fluctuations and subsequent epoxide formation.

  • Incubation & Monitoring: Incubate the reactor at 30°C with orbital shaking at 200 rpm. Monitor the reaction progression via chiral GC (using a Cyclosil-B or equivalent chiral stationary phase column).

  • Self-Validating Stop Point: Terminate the reaction exactly when the conversion reaches 45% (typically between 12-16 hours). Terminate by filtering the mixture through a glass frit to remove the immobilized enzyme.

  • Separation: Separate the highly non-polar unreacted (R)-2-bromopropyl acetate from the more polar (S)-2-bromopropan-1-ol and butyl acetate by-product using silica gel flash chromatography (Eluent gradient: 95:5 to 80:20 Hexane/Ethyl Acetate).

Part 5: References

  • Title: Reaction of Acetyl Bromide with Propylene Oxide (The Journal of Organic Chemistry 1975 Volume 40 No.1) Source: American Chemical Society (Hosted via DSS) URL: [Link]

Sources

Troubleshooting

purification techniques for crude 2-bromopropyl acetate mixtures

Welcome to the Technical Support Center for Haloalkyl Ester Purification . As a Senior Application Scientist, I have designed this portal to address the complex challenges drug development professionals and synthetic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Haloalkyl Ester Purification . As a Senior Application Scientist, I have designed this portal to address the complex challenges drug development professionals and synthetic chemists face when isolating high-purity 2-bromopropyl acetate.

Haloalkyl esters are notoriously sensitive compounds. Standard purification techniques often fail due to the molecule's susceptibility to acid-catalyzed hydrolysis and thermal degradation. This guide provides a mechanistic understanding of these pitfalls, field-tested troubleshooting FAQs, and self-validating standard operating procedures (SOPs).

Diagnostic Matrix: Quantitative Impurity Profiling

Before initiating any purification workflow, it is critical to understand the composition of your crude mixture. Below is a quantitative summary of common impurities found in crude 2-bromopropyl acetate syntheses, their mechanistic origins, and targeted resolution strategies.

ImpuritySource MechanismPhysical StateBoiling Point ImpactResolution Strategy
1-Bromo-2-propyl acetate Regioisomeric byproduct (epoxide ring-opening)LiquidIdentical to targetFractional Vacuum Distillation
Hydrogen Bromide (HBr) Acidic byproduct / Thermal degradationDissolved GasLowers vacuum efficiencyCold NaHCO₃ Wash
Acetic Acid Unreacted reagent / Hydrolysis byproductLiquidCo-distillsCold NaHCO₃ Wash
2-Bromopropanol Unreacted starting material / HydrolysisLiquidHigher than targetDistillation / Silica Filtration
Allyl Acetate Thermal dehydrobrominationLiquidLower than targetAvoidance (Strict Temp Control)

Field-Reported FAQs & Troubleshooting Guides

Q1: My crude mixture contains a ~5% impurity that I cannot remove via standard liquid-liquid extraction. What is it, and why is it persisting? A1: This is almost certainly the regioisomer, 1-bromo-2-propyl acetate. The synthesis of 2-bromopropyl acetate (e.g., via the reaction of propylene oxide and acetyl bromide) typically yields a regioisomeric mixture containing 95% 2-bromopropyl acetate and 5% 1-bromo-2-propyl acetate[1]. Because these positional isomers possess nearly identical polarities and molecular weights, standard chromatographic techniques and aqueous washing cannot resolve them[2]. You must utilize high-efficiency fractional vacuum distillation using a Vigreux or packed column to separate them based on their minute vapor pressure differences.

Q2: During distillation, my product turns dark brown, and the vacuum pressure fluctuates wildly. What is happening? A2: Your product is undergoing thermal dehydrobromination. Haloalkyl esters are highly sensitive to elevated temperatures. If distilled at or near atmospheric pressure, the thermal energy exceeds the activation barrier for an elimination reaction, cleaving the molecule into allyl acetate and corrosive hydrogen bromide (HBr) gas. The sudden evolution of HBr gas causes the vacuum fluctuations you are observing, and the acid autocatalyzes further degradation. Causality Fix: You must drastically lower the boiling point by applying a high vacuum (< 10 mmHg) and ensure all trace acids are neutralized prior to heating.

Q3: My post-workup NMR shows significant amounts of 2-bromopropanol and acetic acid, even though the in-process reaction monitoring showed 100% conversion. Why did the product revert? A3: Acid-catalyzed hydrolysis occurred during your aqueous workup. If the crude mixture contains residual HBr or unreacted acetyl bromide, the addition of water generates a highly acidic, exothermic environment. This combination of heat and acid rapidly cleaves the ester bond. Causality Fix: Never quench this reaction with plain water. You must quench by slowly adding the organic mixture to an ice-cold saturated sodium bicarbonate solution.

DegradationPathways Ester 2-Bromopropyl Acetate Hydrolysis Acid-Catalyzed Hydrolysis (Residual HBr + H2O) Ester->Hydrolysis Thermal Thermal Dehydrobromination (High Temp Distillation) Ester->Thermal HydrolysisProd 2-Bromopropanol + Acetic Acid Hydrolysis->HydrolysisProd ThermalProd Allyl Acetate + HBr Thermal->ThermalProd

Common degradation pathways of 2-bromopropyl acetate during improper purification.

Validated Purification Workflows (SOPs)

To guarantee high purity and prevent the degradation pathways outlined above, execute the following self-validating protocols sequentially.

Protocol A: Optimized Liquid-Liquid Extraction (Acid Quenching)

Standard protocols for halogenated building blocks require careful neutralization and rigorous drying to prevent downstream degradation[3].

  • Dilution: Dilute the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or diethyl ether). Causality: Dilution lowers the concentration of the reactive ester, reducing the rate of intermolecular side reactions and preventing emulsion formation during the aqueous wash.

  • Cold Neutralization: Slowly add the organic phase dropwise to an ice-cold saturated NaHCO₃ solution under vigorous mechanical stirring. Causality: Neutralizes residual HBr and acetic acid. The ice bath is mandatory because acid-base neutralization is highly exothermic; excess heat in a basic aqueous environment will trigger ester hydrolysis.

  • Phase Separation: Allow the layers to separate and collect the lower organic phase (if using dichloromethane).

  • Validation Checkpoint 1 (Crucial): Test the pH of the final aqueous wash layer. It must remain stable at pH 7.5–8.0. If it is acidic, residual HBr remains in the organic phase, which will cause catastrophic degradation during distillation. Repeat Step 2 if necessary.

  • Drying: Add anhydrous Na₂SO₄ to the organic layer and stir for 15 minutes[3]. Causality: Removes trace water that could cause hydrolysis upon heating in the distillation flask.

  • Validation Checkpoint 2: The organic solution must transition from cloudy to completely transparent. If it remains cloudy, water is still present; add more Na₂SO₄. Filter the drying agent before proceeding.

Protocol B: Vacuum Fractional Distillation

Because positional isomers cannot be separated by standard chromatography[2], fractional distillation is required.

  • Setup: Transfer the dried, filtered organic phase to a distillation flask equipped with a Vigreux column. Causality: A fractionating column provides the theoretical plates required to separate the 2-bromopropyl acetate from its 1-bromo-2-propyl acetate regioisomer due to their nearly identical boiling points.

  • Vacuum Application: Apply a high vacuum (< 10 mmHg) before applying heat to the oil bath. Causality: Drastically lowers the boiling point of the ester, preventing the thermal energy from reaching the activation threshold for dehydrobromination.

  • Heating: Slowly increase the oil bath temperature to initiate reflux.

  • Validation Checkpoint 3 (Crucial): Monitor the system pressure continuously. A sudden pressure spike (loss of vacuum) indicates the evolution of HBr gas, signaling that thermal degradation is occurring. If observed, immediately drop the bath temperature and check your vacuum pump efficiency.

  • Collection: Discard the initial fore-run (containing trace solvent and allyl acetate) and collect the main fraction at a steady vapor temperature.

PurificationWorkflow Crude Crude 2-Bromopropyl Acetate (Contains HBr, AcOH, Isomers) Wash Cold NaHCO3 Wash (Neutralize HBr & AcOH) Crude->Wash Phase Phase Separation (Discard Aqueous) Wash->Phase Dry Dry over Anhydrous Na2SO4 (Remove Residual H2O) Phase->Dry Filter Filtration Dry->Filter Distill Fractional Vacuum Distillation (Separate Regioisomers) Filter->Distill Pure Pure 2-Bromopropyl Acetate (>99% Purity) Distill->Pure

Workflow for the purification of crude 2-bromopropyl acetate avoiding thermal degradation.

Sources

Optimization

Technical Support Center: Solvent Effects on 2-Bromopropyl Acetate Reactivity and Kinetics

Welcome to the Technical Support Center for physical organic chemistry and kinetic profiling. This guide is designed for researchers, scientists, and drug development professionals investigating the complex solvolysis ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for physical organic chemistry and kinetic profiling. This guide is designed for researchers, scientists, and drug development professionals investigating the complex solvolysis kinetics and reactivity of 2-bromopropyl acetate.

Because 2-bromopropyl acetate possesses both a leaving group (bromide) and an internal nucleophile (the acetate carbonyl oxygen), its reactivity is highly sensitive to the properties of the reaction medium. This guide provides authoritative troubleshooting steps, mechanistic FAQs, and self-validating experimental protocols to ensure rigorous kinetic analysis.

Part 1: Frequently Asked Questions (FAQs) - Kinetics & Mechanisms

Q1: Why does the solvolysis rate of 2-bromopropyl acetate deviate significantly from standard secondary alkyl bromides (like 2-bromopropane) in polar protic solvents? A: The deviation is caused by Neighboring Group Participation (NGP) , also known as anchimeric assistance. In the framework of nucleophilic substitution reactions, neighboring group participation is known to cause rate acceleration, first-order kinetics, and retention of configuration[1]. The lone electron pairs on the carbonyl oxygen of the acetate group attack the C2 carbon from the backside as the bromide leaves, forming a cyclic acetoxonium ion intermediate. This internal pathway is kinetically favored over intermolecular solvent attack, especially in solvents with high ionizing power but low nucleophilicity[2].

Q2: How do I quantitatively model the solvent effect on my observed reaction rates? A: You must utilize the Extended Grunwald-Winstein Equation : log(k/k0​)=lNT​+mYBr​+c . The extended Grunwald-Winstein equation is the standard empirical model used to quantify these dual solvent effects[3],[4].

  • YBr​ represents the solvent ionizing power (facilitating leaving group departure).

  • NT​ represents solvent nucleophilicity.

  • m and l are the sensitivity parameters. A high m value (~0.8-1.0) and low l value indicate an ionization-driven pathway (like NGP or SN​1 ), while a high l value indicates a bimolecular SN​2 displacement.

Q3: Why am I observing retention of stereochemistry instead of the expected Walden inversion? A: This is the hallmark of the NGP mechanism. The reaction undergoes a "double inversion." The first inversion occurs when the internal acetate group displaces the bromide to form the bridged intermediate. The second inversion occurs when the external solvent molecule attacks the intermediate. The net result is the retention of the original stereochemical configuration[1].

Part 2: Mechanistic Workflows & Logic

The following diagram illustrates the competing pathways dictated by solvent selection. Solvents with high Y and low N (e.g., Trifluoroethanol) drive the NGP pathway, while solvents with high N (e.g., pure Ethanol) promote direct SN​2 displacement.

MechanisticPathway Substrate 2-Bromopropyl Acetate Solvent High Y, Low N Solvent (e.g., TFE, AcOH) Substrate->Solvent Ionization Nucleophile High N Solvent (e.g., EtOH, MeOH) Substrate->Nucleophile Bimolecular Collision NGP_Int Acetoxonium Ion Intermediate (NGP) Solvent->NGP_Int Anchimeric Assistance SN2_TS S_N2 Transition State Nucleophile->SN2_TS Backside Attack Prod_Ret Product (Retention of Config) NGP_Int->Prod_Ret Solvent Attack (Double Inversion) Prod_Inv Product (Inversion of Config) SN2_TS->Prod_Inv Direct Displacement

Fig 1: Competing solvolysis pathways of 2-bromopropyl acetate based on solvent parameters.

Part 3: Troubleshooting Guides - Experimental Anomalies

Issue 1: Non-linear Grunwald-Winstein plots (Curvature in the regression line).

  • Root Cause: A non-linear plot indicates a shift in the rate-determining mechanism across your solvent gradient. For instance, moving from 100% ethanol to 100% trifluoroethanol (TFE) shifts the mechanism from predominantly SN​2 to pure NGP.

  • Resolution: Do not force a single linear regression. Partition your data into two solvent regimes (nucleophilic vs. fluorinated/ionizing solvents) and calculate independent l and m parameters for each regime to accurately reflect the mechanistic shift.

Issue 2: Inconsistent kobs​ values between replicate runs in aqueous mixtures.

  • Root Cause: Ester hydrolysis. In water-rich solvents (e.g., >50% H2​O ), the acetate group itself can undergo hydrolysis, destroying the substrate before bromide solvolysis occurs.

  • Resolution: Monitor the reaction via HPLC-MS alongside standard conductometry to verify the integrity of the ester linkage. If ester hydrolysis is competing, shift the solvent system to non-aqueous binary mixtures (e.g., Ethanol/TFE).

Part 4: Quantitative Data: Solvent Parameters & Reactivity

The table below summarizes the causality between solvent parameters and the dominant kinetic pathway for 2-bromopropyl acetate.

Solvent SystemIonizing Power ( YBr​ )Nucleophilicity ( NT​ )Dominant MechanismRelative Rate ( krel​ )
100% Ethanol (EtOH) -2.500.37 SN​2 / Weak NGP1.0 (Reference)
80% EtOH / 20% H2​O 0.000.00Mixed SN​2 / NGP14.5
100% Acetic Acid (AcOH) 0.80-2.30NGP (Anchimeric)85.0
100% Trifluoroethanol (TFE) 2.70-3.00Pure NGP450.0

Note: High YBr​ and highly negative NT​ values isolate the NGP pathway, resulting in massive rate acceleration compared to standard secondary alkyl halides.

Part 5: Self-Validating Experimental Protocol

To obtain highly accurate kinetic data, use this self-validating conductometric methodology. The protocol includes an internal check to ensure the reaction is genuinely first-order.

Step-by-Step Methodology: Conductometric Kinetic Profiling

  • Solvent Preparation: Prepare binary solvent mixtures (e.g., Ethanol/TFE) by volume at 25.0 °C. Degas the solvents via sonication to prevent bubble formation within the conductivity cell.

  • Thermal Equilibration: Place the conductivity cell in a highly precise circulating water bath set to 25.0 °C ± 0.01 °C. Causality: Solvolysis kinetics are exponentially sensitive to temperature; a 0.1 °C fluctuation can skew kobs​ by up to 2%.

  • Substrate Injection: Inject 2-bromopropyl acetate to achieve an initial concentration of 1.0×10−3 M. Rapidly stir for 5 seconds.

  • Data Acquisition: Record the increasing conductance ( Gt​ ) over time as HBr is liberated during solvolysis. Collect data until at least 3 half-lives have passed.

  • Infinity Reading ( G∞​ ): Heat the sealed reaction vessel to 50 °C for 10 half-lives to drive the reaction to completion, then cool back to 25.0 °C to measure G∞​ .

  • Self-Validation Check (Critical): Repeat steps 1-5 using initial substrate concentrations of 0.5×10−3 M and 2.0×10−3 M.

    • Validation: Calculate the first-order rate constant kobs​ from the slope of ln(G∞​−Gt​) vs. time. If the reaction is truly first-order (NGP/ SN​1 ), the kobs​ must remain constant (within <2% RSD) across all three concentrations. If kobs​ changes, a bimolecular ( SN​2 ) or catalytic artifact is present.

ExpWorkflow Prep Prepare & Degas Solvents Equil Thermal Equil. (25.0 °C ± 0.01 °C) Prep->Equil Inject Inject Substrate (Variable Conc.) Equil->Inject Monitor Conductometric Monitoring (HBr) Inject->Monitor Validate Self-Validation: k_obs Independence Monitor->Validate Plot Grunwald-Winstein Regression Validate->Plot

Fig 2: Self-validating workflow for conductometric kinetic profiling.

References

  • Carver, J. S. (2000). Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorophosphate and dimethyl chlorothiophosphate. Huskie Commons, Northern Illinois University. Retrieved from [Link]

  • Gordon, I. M., Maskill, H., & Ruasse, M. F. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. Retrieved from[Link]

  • Ando, T., et al. (1981). Neighboring group participation in solvolyses. 11. Kinetic isotope effect study of the solvolysis of neophyl arenesulfonates. Journal of the American Chemical Society. Retrieved from [Link]

  • Schreiner, P. R., et al. (2024). Stereoinvertive SN1 Through Neighboring Group Participation. R Discovery / The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Bromopropyl Acetate Reference Standard Calibration for GC-MS Quantification

As pharmaceutical synthesis evolves, the analytical scrutiny applied to process-related impurities must scale proportionally. 2-Bromopropyl acetate, a halogenated alkyl ester, is frequently encountered as an intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical synthesis evolves, the analytical scrutiny applied to process-related impurities must scale proportionally. 2-Bromopropyl acetate, a halogenated alkyl ester, is frequently encountered as an intermediate or byproduct in synthetic routes utilizing propanol derivatives and brominating agents. Due to its electrophilic nature, it is classified as a Potential Genotoxic Impurity (PGI).

Under the 1[1], DNA-reactive impurities must be controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure[2]. Meeting these ultra-trace limits (often in the low parts-per-million or parts-per-billion range) requires highly sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode[3]. However, the accuracy of GC-MS at these levels is entirely dependent on the chosen calibration strategy. This guide objectively compares calibration methodologies to establish a robust, self-validating protocol for 2-bromopropyl acetate quantification.

Mechanistic Context: Genotoxicity and Analytical Behavior

To design an effective analytical method, we must first understand the molecule's chemical reactivity. Alkyl halides act as potent alkylating agents, undergoing nucleophilic substitution ( SN​2 ) reactions with electron-rich sites on DNA, predominantly targeting the N-7 position of guanine and the N-3 position of adenine[4].

DNA_Alkylation A 2-Bromopropyl Acetate (Electrophile) C SN2 Transition State (Bromide Leaving) A->C B DNA Guanine N-7 (Nucleophile) B->C D Alkylated DNA Adduct (Genotoxic Lesion) C->D

SN2 mechanism of DNA alkylation by 2-bromopropyl acetate.

In the context of mass spectrometry, 2-bromopropyl acetate is highly volatile and amenable to Electron Ionization (EI). The presence of bromine provides a distinct isotopic signature ( 79 Br and 81 Br in a ~1:1 ratio), which is highly advantageous for distinguishing the target analyte from background matrix noise in SIM mode[5].

Calibration Strategies: A Comparative Analysis

When quantifying trace GTIs in complex Active Pharmaceutical Ingredient (API) matrices, the analytical system is highly susceptible to matrix effects—specifically, signal enhancement or suppression in the GC inlet or MS source[6]. We evaluated three standard calibration approaches:

External Standard (ESTD) Calibration
  • Mechanism: A calibration curve is built using pure 2-bromopropyl acetate reference standards. No internal standard is added.

  • Causality & Limitations: ESTD fails to account for matrix-induced chromatographic shifts, active site adsorption in the GC inlet (inlet discrimination), or slight variations in injection volumes. In complex API matrices, the heavy matrix load often alters the ionization efficiency of the target analyte, leading to poor recovery and high variance.

Structural Analog Internal Standard (IS-Analog)
  • Mechanism: A structurally similar halogenated compound (e.g., 1-bromopropyl acetate or 2-chloropropyl acetate) is spiked into all samples and standards at a constant concentration.

  • Causality & Limitations: This method improves precision by correcting for gross injection volume errors and general detector drift. However, because the analog has a different boiling point and retention time, it elutes at a different moment than 2-bromopropyl acetate. Consequently, it cannot perfectly compensate for transient matrix suppression occurring precisely at the target analyte's retention window.

Stable Isotope-Labeled Internal Standard (SIL-IS)
  • Mechanism: An isotopically labeled version of the target analyte (e.g., 2-bromopropyl acetate- d3​ ) is used as the internal standard.

  • Causality & Advantages: The SIL-IS shares identical physicochemical properties with the native analyte and co-elutes exactly. It experiences the exact same inlet dynamics and matrix suppression/enhancement in the MS source. By monitoring the ratio of the native ion to the labeled ion, matrix effects are mathematically neutralized. This isotopic dilution approach is the gold standard for trace GTI analysis by GC-MS[6].

Quantitative Performance Comparison

The following table summarizes the validation parameters for the three calibration methods in a simulated API matrix (Target limit: 5 ppm).

Validation ParameterExternal Standard (ESTD)Structural Analog ISStable Isotope-Labeled IS (SIL-IS)
Linearity ( R2 ) 0.9850.9920.999
Limit of Detection (LOD) 0.8 ppm0.5 ppm0.1 ppm
Limit of Quantitation (LOQ) 2.5 ppm1.5 ppm0.3 ppm
Accuracy (Recovery %) 72% - 135%85% - 115%98% - 102%
Precision (RSD %) 14.5%7.2%1.8%
Matrix Effect Compensation NonePartialComplete

Data demonstrates that only the SIL-IS method provides the necessary accuracy and precision to reliably quantify 2-bromopropyl acetate below the 1.5 µ g/day TTC threshold.

Experimental Protocol: SIL-IS GC-MS Quantification

To ensure absolute scientific integrity, the following methodology utilizes the SIL-IS approach and incorporates a self-validating system to detect catastrophic matrix failures.

Step 1: Standard and Sample Preparation
  • Diluent Selection: Select a high-boiling, MS-compatible solvent that dissolves the API without degrading the analyte (e.g., Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)).

  • SIL-IS Spiking Solution: Prepare a 10 µg/mL solution of 2-bromopropyl acetate- d3​ in the selected diluent.

  • Calibration Standards: Prepare a 6-point calibration curve of native 2-bromopropyl acetate ranging from 0.1 ppm to 10 ppm (relative to the final API concentration). Spike each standard with a constant volume of the SIL-IS solution to achieve a final IS concentration of 2 ppm.

  • Sample Preparation: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Add 1.0 mL of the SIL-IS spiking solution. Dilute to volume with the diluent and sonicate until fully dissolved.

Step 2: GC-MS Parameters
  • Column: VF-624ms (30 m × 0.32 mm, 1.8 µm film thickness). This mid-polarity cyanopropylphenyl/dimethylpolysiloxane phase is optimal for separating volatile alkyl halides from complex matrices[4].

  • Inlet: 200°C, Split ratio 10:1 (prevents column overloading by the heavy API matrix).

  • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 150°C, then ramp at 30°C/min to 240°C (hold 5 min to bake out residual API).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Step 3: Mass Spectrometry (SIM Mode)
  • Ion Source: Electron Ionization (EI) at 70 eV, Source Temperature: 230°C.

  • SIM Ions (Native): Monitor the characteristic bromine isotopic fragments (e.g., m/z 121 and 123 for the loss of the acetate group).

  • SIM Ions (SIL-IS): Monitor the corresponding mass-shifted ions (e.g., m/z 124 and 126 for the d3​ label).

  • Dwell Time: 50 ms per ion to ensure a minimum of 15-20 data points across the narrow GC peak for accurate integration.

Step 4: Data Analysis and Self-Validation

Calculate the peak area ratio ( AreaNative​/AreaSIL-IS​ ) and plot it against the concentration ratio to generate the calibration curve.

Critical Self-Validation Check: The absolute peak area of the SIL-IS in the unknown API samples must be evaluated. If the SIL-IS absolute area in a sample deviates by more than ±20% from the mean SIL-IS area of the calibration standards, it indicates severe matrix suppression, inlet contamination, or an injection failure. In such cases, the run is invalidated, and sample cleanup (e.g., headspace extraction) may be required.

GCMS_Workflow Prep Sample Prep (Spike SIL-IS into API) GC GC Separation (VF-624ms Column) Prep->GC EI Electron Ionization (70 eV) (Fragmentation) GC->EI SIM SIM Detection (Monitor Native & IS Ions) EI->SIM Quant Quantification (Area Ratio vs. Conc Ratio) SIM->Quant

GC-MS workflow for trace quantification using SIL-IS.

Conclusion

For the robust quantification of 2-bromopropyl acetate as a genotoxic impurity, relying on external standard calibration introduces unacceptable risk due to matrix-induced signal variations. The Stable Isotope-Labeled Internal Standard (SIL-IS) method provides the highest level of scientific integrity. By perfectly mirroring the physicochemical behavior of the target analyte, isotopic dilution ensures compliance with stringent ICH M7 guidelines, neutralizing matrix interference and safeguarding the accuracy of pharmaceutical quality control.

References

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: PMC (nih.gov)4

  • 2-Bromopropyl Propionate | High-Purity Research Chemical Source: Benchchem5

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry Source: American Pharmaceutical Review3

  • Genotoxic Impurities: Understanding the Risks and Regulatory Guidelines Source: SynThink Chemicals2

  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques Source: Research & Reviews: Journal of Pharmaceutical Analysis6

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) Source: International Council for Harmonisation (ICH) 1

Sources

Comparative

A Comparative Guide to the Validation of GC-FID Methods for 2-Bromopropyl Acetate Quantification

For researchers, scientists, and drug development professionals, the precise and reliable quantification of process-related impurities is a cornerstone of ensuring drug safety and quality. 2-Bromopropyl acetate, an alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of process-related impurities is a cornerstone of ensuring drug safety and quality. 2-Bromopropyl acetate, an alkylating agent, is often considered a potential genotoxic impurity (PGI), necessitating its control at trace levels.[1][2] This guide provides an in-depth, experience-driven comparison and validation protocol for the quantification of 2-bromopropyl acetate using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accessible technique in pharmaceutical quality control.[3]

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, highlights potential challenges specific to alkyl halides, and offers a comparative perspective on alternative analytical technologies. The entire framework is built upon the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently updated Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[4][5][6][7]

The "Why": Foundational Principles of Method Validation

The objective of any analytical method validation is to demonstrate, with a high degree of assurance, that the method is "suitable for its intended purpose."[7][8] For a PGI like 2-bromopropyl acetate, the "intended purpose" is the accurate and precise quantification at very low levels, often in the parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API).[1]

A validated method provides a self-validating system of trust. It ensures that the reported value is a true representation of the impurity level, free from interference and random error. This is critical for making informed decisions during drug development, from process optimization to final product release.

Below is a conceptual workflow illustrating the interconnected nature of the validation parameters, which together establish the method's suitability.

Validation_Workflow Overall GC-FID Method Validation Workflow cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Performance Limits cluster_3 Reliability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Ensures response is from analyte SystemSuitability System Suitability Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness Range Range Linearity->Range Defines concentration interval Range->Accuracy Range->Precision LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Confirms quantitation limit Precision->LOQ Confirms quantitation limit LOD Limit of Detection (LOD) LOQ->LOD Statistically related

Caption: A diagram illustrating the logical flow and interdependence of validation parameters for a quantitative GC-FID method.

Deep Dive: Experimental Protocols for GC-FID Validation

Here, we explore the core validation parameters with detailed protocols and the scientific reasoning behind each step. The acceptance criteria provided are typical for trace-level impurity analysis and should be formally established in a validation protocol before execution.

Specificity/Selectivity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] For 2-bromopropyl acetate, this includes the API, other process impurities, residual solvents, and degradation products. A common pitfall is assuming a single peak is pure. Peak purity must be demonstrated.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a diluent blank (e.g., Dimethyl sulfoxide).

    • Prepare a solution of the API in the diluent at its nominal concentration.

    • Prepare a solution of 2-bromopropyl acetate standard at the target concentration (e.g., 10 ppm relative to API).

    • Prepare a "spiked" sample by adding the 2-bromopropyl acetate standard to the API solution.

    • If available, prepare solutions of other known related impurities.

  • Analysis: Inject all solutions into the GC-FID system.

  • Evaluation:

    • Confirm that no interfering peaks are observed at the retention time of 2-bromopropyl acetate in the blank and unspiked API solutions.

    • In the spiked sample, the 2-bromopropyl acetate peak should be well-resolved from the API and any other components. Resolution (Rs) should be > 2.0.

Trustworthiness: While FID is a universal detector, specificity is achieved through chromatographic separation. If a co-eluting impurity is suspected, a confirmatory analysis using a more selective detector like a Mass Spectrometer (GC-MS) is the authoritative approach.[9][10]

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[11] This is fundamental for accurate quantification. It's crucial to prepare these standards from a single, accurate stock solution to minimize preparation error.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards by diluting a primary stock solution of 2-bromopropyl acetate. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., from 1 ppm to 15 ppm).[12]

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be insignificant compared to the response at the LOQ.

Accuracy (as % Recovery)

Expertise & Experience: Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a known amount of the analyte into the API matrix at different concentration levels. This is a critical test, as it reveals any matrix effects that might suppress or enhance the analyte signal.

Experimental Protocol:

  • Sample Preparation: Prepare spiked API samples in triplicate at a minimum of three concentration levels across the defined range (e.g., LOQ, 100%, and 150% of the target concentration).

  • Analysis: Analyze the spiked samples and a corresponding standard solution.

  • Evaluation: Calculate the percentage recovery at each level.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • Acceptance Criteria: The mean recovery should be within 80-120% for trace impurity analysis.[11]

Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability: Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Evaluates the effect of random events on the method's precision (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of the API spiked with 2-bromopropyl acetate at the target concentration.

    • Analyze all six samples.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Acceptance Criteria: %RSD ≤ 15%.

  • Intermediate Precision:

    • A second analyst, on a different day, using a different GC system (if available), repeats the repeatability experiment.

    • The results from both sets are statistically compared.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

These are not just theoretical values; they must be experimentally verified. For PGIs, a sufficiently low LOQ is paramount.

Experimental Protocol (Signal-to-Noise Approach):

  • Determination:

    • Inject progressively more dilute solutions of 2-bromopropyl acetate.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.

  • Verification:

    • To confirm the LOQ, prepare and analyze six independent samples at the determined LOQ concentration.

    • Acceptance Criteria: The accuracy (recovery) should be within 80-120%, and the precision (%RSD) should be ≤ 20%.

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage. For GC methods, critical parameters include inlet temperature, oven ramp rate, and carrier gas flow rate. Alkyl halides can be thermally labile, so evaluating inlet temperature is crucial to avoid on-column degradation.[13][14]

Experimental Protocol:

  • Parameter Variation: Identify critical GC parameters and define a small variation range for each (e.g., Flow Rate ± 10%, Initial Oven Temp ± 5°C).

  • Analysis: Prepare a system suitability solution and a spiked sample. Analyze them under the standard conditions and then under each of the varied conditions.

  • Evaluation: Assess the impact on system suitability results (e.g., retention time, resolution) and the quantitative result of the spiked sample.

    • Acceptance Criteria: System suitability criteria must be met, and the quantitative result should not deviate significantly from the result under normal conditions.

Data Presentation and Summary

All quantitative validation data should be summarized in clear, concise tables for easy review and comparison.

Table 1: Summary of Validation Results for 2-Bromopropyl Acetate by GC-FID

Validation ParameterAcceptance CriteriaExperimental ResultPass/Fail
Specificity No interference at RT of analyteNo interferences observedPass
Linearity (1-15 ppm) r² ≥ 0.99r² = 0.9995Pass
Range 1 ppm - 15 ppmConfirmedPass
Accuracy (% Recovery) 80.0 - 120.0%95.2% - 104.8%Pass
Precision (Repeatability) %RSD ≤ 15.0%2.5%Pass
Precision (Intermediate) %RSD ≤ 15.0%3.1%Pass
LOD S/N ≥ 30.3 ppmPass
LOQ S/N ≥ 10, Acc/Prec Confirmed1.0 ppmPass
Robustness System suitability passesAll variations met criteriaPass

Comparative Analysis: GC-FID vs. Alternatives

While GC-FID is a workhorse, it's essential to understand its position relative to other techniques, particularly for trace-level analysis of potentially genotoxic impurities.

Tech_Comparison Comparison of Analytical Techniques GCFID GC-FID Pros: - Robust & Reliable - Wide linear range - Low maintenance - Cost-effective Cons: - Universal detector (less selective) - Not suitable for non-volatile or thermally labile compounds - Lower sensitivity than MS GCMS GC-MS Pros: - High selectivity (mass-based) - Confirmatory identification - Excellent sensitivity (SIM mode) - Ideal for unknown identification Cons: - More complex & expensive - Requires more maintenance - Potential for matrix interference (ion suppression) GCFID->GCMS Upgrade for higher selectivity & sensitivity LCMS LC-MS/MS Pros: - For non-volatile/thermally labile compounds - Very high sensitivity & selectivity Cons: - Not suitable for volatile compounds like 2-bromopropyl acetate - High cost and complexity GCMS->LCMS Alternative for non-volatile analytes

Caption: A comparative diagram of GC-FID, GC-MS, and LC-MS for impurity quantification.

Discussion:

  • GC-FID: The primary choice for routine quality control when the analyte is volatile, thermally stable enough, and specificity can be demonstrated chromatographically. Its robustness and cost-effectiveness are major advantages.[3]

  • GC-MS (Mass Spectrometry): Offers superior selectivity and sensitivity, making it the gold standard for trace analysis and essential for structure confirmation.[9][10][] For PGIs, regulatory bodies often expect a mass-selective method to be used, at least during method development, to confirm the identity of the peak being quantified.[1] The primary drawback is higher cost and complexity.[16]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Not suitable for volatile compounds like 2-bromopropyl acetate but is the method of choice for non-volatile or thermally labile impurities.[1][9]

For 2-bromopropyl acetate, a validated GC-FID method is perfectly suitable for routine release testing, provided its specificity and LOQ are rigorously established. A GC-MS method would be considered a more powerful, orthogonal technique, often used for initial impurity profiling or for investigating out-of-specification results.

Conclusion

The validation of a GC-FID method for quantifying 2-bromopropyl acetate is a systematic process that builds a foundation of trust in the analytical data. By following the principles of ICH Q2(R1), each experimental step is designed to test the method's performance characteristics, from its ability to separate the analyte from the matrix (specificity) to its reliability under minor operational changes (robustness).[5]

While GC-FID offers a robust and reliable platform for this analysis, the potential thermal lability of alkyl halides and the need for high sensitivity demand careful optimization and validation.[13][17] For drug development professionals, understanding both the "how" and the "why" of these validation protocols is essential for generating data that is scientifically sound, defensible, and fully compliant with global regulatory expectations.

References

  • U.S. Food and Drug Administration. (n.d.).
  • ProPharma. (2024, June 25).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • SCION Instruments. (n.d.). Residual Solvent Analysis of Chemical Products by GC-FID with Hydrogen as a Carrier Gas. SCION Instruments.
  • Slideshare. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Simporter. (2026, March 16). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Simporter.
  • Research and Reviews. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews.
  • BOC Sciences. (2023, May 7). Analysis of genotoxic impurities. BOC Sciences.
  • Rasayan Journal of Chemistry. (2024).
  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals.
  • ResearchGate. (2025, September 15). A Comprehensive Review of Current and Emerging Analytical Techniques for the Identification, Quantification, and Assessment of Genotoxic Impurities in Drug Substances.
  • Molecules. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI.
  • Measurlabs. (n.d.).
  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Labio Scientific.
  • Separation Science. (2023, December 8). Activity and Decomposition.
  • Agilent. (n.d.).

Sources

Validation

Comprehensive NMR Comparison Guide: 2-Bromopropyl Acetate vs. 3-Bromopropyl Acetate

Executive Summary In organic synthesis and drug development, halogenated alkyl acetates serve as highly versatile bifunctional building blocks. 2-Bromopropyl acetate and 3-bromopropyl acetate are positional isomers that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and drug development, halogenated alkyl acetates serve as highly versatile bifunctional building blocks. 2-Bromopropyl acetate and 3-bromopropyl acetate are positional isomers that exhibit distinct reactivity profiles due to the relative positioning of their electrophilic bromine atom and ester moiety. Accurate structural verification of these isomers is critical to prevent downstream synthetic failures.

This guide provides an in-depth comparative analysis of their 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, elucidating the causality behind the spectral differences and providing a robust, self-validating protocol for data acquisition.

Mechanistic Causality of NMR Chemical Shifts

Differentiating these isomers requires a nuanced understanding of spin-spin coupling and electronic shielding. The fundamental differences in their NMR spectra stem from the inductive effects of the bromine atom and the stereochemical environment it creates.

Inductive and β -Deshielding Effects

In 3-bromopropyl acetate [1], the acetate group and the bromine atom are separated by a three-carbon chain. Their electron-withdrawing inductive effects are relatively isolated. The methylene group adjacent to the oxygen (-CH 2​ -O-) resonates at ~4.15 ppm in 1 H NMR and ~62.5 ppm in 13 C NMR.

In contrast, 2-bromopropyl acetate [2] places the highly electronegative bromine atom on the C2 position, directly adjacent to the -CH 2​ -O- group. This proximity induces a strong β -deshielding effect in the 13 C NMR spectrum, pushing the -CH 2​ -O- carbon significantly downfield to ~67.5 ppm. Furthermore, the methine proton (-CH(Br)-) experiences direct α -deshielding, shifting it to ~4.20 ppm.

Stereocenters and Diastereotopic Protons

A critical diagnostic feature of 2-bromopropyl acetate is the presence of a chiral center at C2. Because of this stereocenter, the two protons on the adjacent C1 methylene group (-CH 2​ -O-) are in different magnetic environments, rendering them diastereotopic .

Instead of a simple first-order triplet, these protons appear as a complex multiplet (the AB part of an ABX spin system) due to strong geminal coupling with each other ( J≈11 Hz) and vicinal coupling with the C2 methine proton. 3-Bromopropyl acetate lacks a chiral center, yielding simple, first-order coupling patterns (triplets and quintets) that are easily predictable by the n+1 rule.

Quantitative Data Presentation

The following tables summarize the quantitative NMR data for both isomers, acquired in CDCl 3​ at 298 K at 400 MHz ( 1 H) and 100 MHz ( 13 C).

Table 1: 1 H NMR Chemical Shifts Comparison
Proton Environment2-Bromopropyl Acetate ( δ , ppm)Multiplicity3-Bromopropyl Acetate ( δ , ppm)Multiplicity
Acetate -CH 3​ 2.10Singlet (s)2.05Singlet (s)
Terminal -CH 3​ 1.70Doublet (d)--
-CH 2​ -Br --3.45Triplet (t)
-CH(Br)- 4.20Sextet (m)--
Central -CH 2​ - --2.15Quintet (p)
-CH 2​ -O- 4.15 - 4.30Multiplet (ABX)4.15Triplet (t)
Table 2: 13 C NMR Chemical Shifts Comparison
Carbon Environment2-Bromopropyl Acetate ( δ , ppm)3-Bromopropyl Acetate ( δ , ppm)
C=O (Carbonyl) 170.5171.0
-CH 2​ -O- 67.562.5
-CH(Br)- 46.0-
-CH 2​ -Br -29.5
Central -CH 2​ - -31.5
Terminal -CH 3​ 21.5-
Acetate -CH 3​ 20.821.0

Experimental Methodology: Self-Validating NMR Workflow

To ensure highly reproducible NMR data—especially when characterizing the synthesis of these acetates for complex reaction networks [3]—the following standardized, self-validating workflow must be strictly adhered to.

Step 1: Sample Preparation Weigh exactly 15–20 mg of the bromopropyl acetate isomer. Dissolve the analyte completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

Step 2: Tube Loading & Geometry Check Transfer the solution to a clean, dry 5 mm precision NMR tube.

  • Validation Checkpoint: Ensure the solvent column height is exactly 4.0 to 4.5 cm. A column that is too short will cause severe magnetic field inhomogeneities at the sample boundaries, making it impossible to resolve the complex ABX multiplet of 2-bromopropyl acetate.

Step 3: Instrument Tuning and Shimming Insert the sample into the spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of CDCl 3​ . Perform automated or manual gradient shimming (Z1-Z5).

  • Validation Checkpoint: Run a rapid 1-scan 1 H NMR. Assess the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, re-shim the instrument. Proceeding with poor shims will smear the diagnostic diastereotopic splitting.

Step 4: Data Acquisition

  • 1 H NMR: Set the spectral width to 10 ppm, relaxation delay ( D1​ ) to 2 seconds, and acquire 16 scans.

  • 13 C NMR: Set the spectral width to 250 ppm, D1​ to 2 seconds, and acquire 256–512 scans with WALTZ-16 proton decoupling to ensure adequate signal-to-noise for the quaternary carbonyl carbon.

Step 5: Processing and Integration Apply a Fourier Transform (FT) and perform zero-order and first-order phase corrections. Calibrate the TMS peak to exactly 0.00 ppm ( 1 H) and the central CDCl 3​ triplet to 77.16 ppm ( 13 C).

  • Validation Checkpoint: Integrate the acetate methyl singlet (~2.05–2.10 ppm) and set this integral strictly to 3.00. The total integration of the remaining aliphatic peaks must equal exactly 6.00. Any deviation >5% indicates the presence of impurities (e.g., unreacted bromopropanol), necessitating further purification via vacuum distillation.

Workflow Visualization

NMR_Workflow N1 Sample Prep (15 mg in CDCl3) N2 Internal Standard (Add 0.03% TMS) N1->N2 N3 Instrument Tuning (Lock & Shim) N2->N3 N4 Data Acquisition (1H & 13C Pulses) N3->N4 N5 Spectral Processing (FT & Phasing) N4->N5

Standardized workflow for NMR sample preparation and spectral acquisition.

References

  • National Center for Biotechnology Information. "1-Propanol, 3-bromo-, 1-acetate" PubChem CID 12235775. Available at:[Link]

  • National Center for Biotechnology Information. "2-Bromopropyl acetate" PubChem CID 13129282. Available at:[Link]

  • Bissette, A. J., et al. "Controlling the Kinetics of Self-Reproducing Micelles by Catalyst Compartmentalization in a Biphasic System." PubMed Central (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Bromopropyl acetate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical physics. Chemical disposal is a critical phase of the experimental workflow.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical physics. Chemical disposal is a critical phase of the experimental workflow. The proper disposal of 2-Bromopropyl acetate (CAS: 592-19-8) requires a mechanistic understanding of its halogenated nature, its phase behavior in waste streams, and its regulatory classification.

This guide provides a self-validating, step-by-step operational plan to ensure RCRA compliance, protect laboratory personnel, and maintain environmental integrity.

Chemical Profile & Hazard Causality

To design a failsafe disposal protocol, we must first understand the molecular behavior and physical properties of 2-Bromopropyl acetate[1].

Table 1: 2-Bromopropyl Acetate Chemical & Hazard Profile

PropertyValueOperational Causality & Implication
CAS Number 592-19-8Unique identifier required for SDS tracking and hazardous waste manifests.
Flash Point ~40–55°CClassified as a combustible/flammable liquid; triggers EPA RCRA D001 characteristic waste protocols[2],[1].
Density > 1.0 g/mLForms a Dense Non-Aqueous Phase Liquid (DNAPL). It will sink to the bottom of aqueous waste carboys, creating a concentrated, reactive layer[1].
GHS Hazards H227, H315, H319, H335Skin, eye, and respiratory irritant. Mandates the use of splash goggles and fume hood handling[1].
Hydrolysis Risk Moderate to HighIn the presence of moisture or bases, the ester linkage hydrolyzes, yielding acetic acid and 2-bromopropanol, which can further degrade to release corrosive hydrogen bromide (HBr) gas[1].

The Causality of Container Selection: Because 2-Bromopropyl acetate can hydrolyze to release HBr and acetic acid, standard metal safety cans are strictly prohibited due to severe corrosion risks. Waste must be stored in High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers[1].

Regulatory Framework & Waste Classification

Under the EPA's Resource Conservation and Recovery Act (RCRA), 2-Bromopropyl acetate is not explicitly listed as an F-series solvent (such as methylene chloride or carbon tetrachloride)[2],[3]. However, it is strictly regulated under two parameters:

  • Ignitability (D001): Because its flash point falls below 60°C (140°F), it meets the criteria for a D001 characteristic hazardous waste[2].

  • Halogenated Organic Waste: EPA guidelines dictate that waste streams containing significant concentrations (generally >100 ppm) of halogenated compounds must be segregated[4]. Incinerating halogenated waste requires specialized facilities equipped with scrubbers to neutralize the resulting HBr gas. Mixing this chemical with non-halogenated flammable waste (like ethanol or acetone) drastically increases disposal costs and the risk of generating toxic dioxins during incineration.

Operational Protocol: Routine Laboratory Disposal

This protocol is designed as a self-validating system . By implementing feedback loops (like pH testing), researchers can continuously verify the stability of their waste streams.

Step 1: Container Selection & Preparation

  • Action: Select a dedicated HDPE or PTFE-lined carboy. Ensure the container is completely dry before use.

  • Causality: Prevents HBr-induced corrosion and unintended baseline hydrolysis[1].

  • Validation Check: Inspect the container weekly for bulging, brittleness, or discoloration.

Step 2: Waste Segregation

  • Action: Pour waste exclusively into a stream designated as "Halogenated Organic Waste". Do not mix with aqueous, acidic, basic, or non-halogenated streams.

  • Causality: Mixing with water induces hydrolysis; mixing with non-halogenated solvents violates EPA segregation guidelines and increases incineration costs[4],[1].

Step 3: Labeling and Storage

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste. Mark the hazards as "Halogenated Organic Waste" and "RCRA D001 (Ignitable)"[2]. Store in a flammable storage cabinet with secondary containment.

  • Causality: Ensures regulatory compliance and contains potential DNAPL leaks.

Step 4: Environmental Monitoring (Self-Validation)

  • Action: If trace moisture contamination is suspected, use a vented cap. Periodically hover a moistened pH indicator strip in the vapor space beneath the cap (do not touch the liquid).

  • Validation Check: A shift to an acidic reading (red) indicates active hydrolysis and HBr off-gassing, signaling the need for immediate waste pickup[1].

Operational Protocol: Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent vapor ignition and respiratory exposure.

Step 1: Isolation & PPE

  • Action: Evacuate the immediate area. Don chemical splash goggles, double nitrile gloves, and a flame-resistant lab coat. For spills outside a fume hood, a half-mask respirator with organic vapor/acid gas cartridges is required.

  • Causality: Protects against GHS hazards H315, H319, and H335[1].

Step 2: Containment

  • Action: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth).

  • Causality: Because the chemical is combustible (H227), using paper towels or sawdust creates a severe fire hazard[1].

Step 3: Collection

  • Action: Use non-sparking tools (e.g., plastic or brass dustpans) to scoop the saturated absorbent into a solid hazardous waste container.

  • Causality: Prevents the mechanical ignition of vapors, which can flash at temperatures as low as 40°C[1].

Step 4: Decontamination

  • Action: Wash the spill surface with a mild, slightly alkaline detergent solution (e.g., sodium bicarbonate solution), then collect the rinsate as aqueous hazardous waste.

  • Causality: The alkaline wash neutralizes any residual HBr or acetic acid formed via ambient moisture hydrolysis[1].

Disposal Workflow Visualization

G Start Waste Generation: 2-Bromopropyl acetate Decision Is Waste Mixed with Water/Bases? Start->Decision Hydrolysis Hydrolysis Risk: HBr + Acetic Acid Release Decision->Hydrolysis Yes Segregation Segregate as Halogenated Organic Waste Decision->Segregation No Neutralization Careful Neutralization (Fume Hood) Hydrolysis->Neutralization Neutralization->Segregation RCRA RCRA D001 (Ignitable) Waste Labeling Segregation->RCRA Incineration High-Temp Incineration (with Scrubber) RCRA->Incineration

Workflow for the safe segregation, handling, and disposal of 2-Bromopropyl acetate.

References

  • Source: benchchem.
  • Source: epa.
  • Title: RO 13579 - EPA (Halogenated Solvent 100 ppm Rule)
  • Source: clemson.

Sources

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